7-(Iodomethyl)pentadecane
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-(iodomethyl)pentadecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33I/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h16H,3-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRPCLCPFYVEHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physical Properties of Long-Chain Iodoalkanes: A Technical Guide
Executive Summary
Long-chain iodoalkanes (
This guide synthesizes the thermodynamic, volumetric, and structural properties of these compounds, providing researchers with the mechanistic insights necessary for their application in high-precision synthetic chemistry and materials science.
Molecular Architecture & Intermolecular Forces
The physical properties of long-chain iodoalkanes are dictated by two primary structural features: the polarizable C–I bond and the conformation of the alkyl chain .
The Iodine Terminus
The iodine atom is large (Van der Waals radius
-
Bond Length: The C–I bond is long (
Å), resulting in a lower bond dissociation energy ( kJ/mol), making these compounds reactive electrophiles but also susceptible to photolytic cleavage. -
Dipole Moment: While the electronegativity difference is small, the long bond length creates a significant dipole moment (
D), facilitating specific solute-solvent interactions.
Chain Conformation
In the solid state, long-chain iodoalkanes predominantly adopt an all-trans (anti-periplanar) zigzag conformation . This maximizes packing efficiency. The iodine atom, being bulkier than the methylene group (
Phase Transition Thermodynamics
The melting and boiling points of iodoalkanes follow predictable trends based on molecular weight, but with superimposed fine-structure effects due to crystal packing.
The Odd-Even Effect
A critical phenomenon in the solid-state physics of these compounds is the odd-even effect .[1]
-
Even-numbered chains (e.g., 1-iodododecane, 1-iodohexadecane) pack more efficiently in the crystal lattice because the terminal methyl and iodine groups lie on opposite sides of the chain axis (in the all-trans conformation). This allows for tighter intermolecular interlocking.
-
Odd-numbered chains have both termini on the same side, creating a "looser" packing arrangement that lowers the lattice energy and, consequently, the melting point.
Quantitative Data Summary
The following table summarizes key physical data for representative long-chain iodoalkanes. Note the progression in melting point (MP) and density.[2][3]
| Compound | Carbon Chain | MW ( g/mol ) | MP (°C) | BP (°C) | Density ( | Refractive Index ( |
| 1-Iodododecane | 296.23 | -3 | 159 (15 mmHg) | 1.201 | 1.484 | |
| 1-Iodotetradecane | 324.29 | 23 | 175 (2 mmHg) | 1.125 | 1.481 | |
| 1-Iodohexadecane | 352.34 | 22-24 | 206 (10 mmHg) | 1.120 | 1.480 | |
| 1-Iodooctadecane | 380.39 | 33-35 | 195 (2 mmHg) | 1.110 (solid) | 1.478 |
Note on Density: Unlike short-chain alkyl iodides (which are significantly denser than water, e.g., iodomethane
), the density of long-chain iodoalkanes decreases as the chain length increases. This is because the "dilution" of the heavy iodine atom by the lighter methylene units dominates the volumetric property.
Visualization: Phase Transition Logic
The following diagram illustrates the causal relationship between molecular structure and observed phase transitions.
Figure 1: Causal pathway linking molecular features to macroscopic thermal properties. Note that Boiling Point is dominated by mass/dispersion forces, while Melting Point is heavily influenced by symmetry-driven packing efficiency.
Solubility & Solvation Behaviors
For drug development applications, understanding the solubility profile is critical. Long-chain iodoalkanes are lipophilic but possess a "soft" polarizable headgroup.
-
Water Solubility: Negligible (
mg/L). The hydrophobic effect of the long alkyl tail overwhelms the weak dipole interaction of the C–I bond with water. -
Organic Solvents:
-
High Solubility: Dichloromethane, Chloroform, Diethyl ether, THF, Toluene.
-
Moderate Solubility: Ethanol, Methanol (solubility decreases rapidly with chain length).
-
Solvation Mechanism: In non-polar solvents, solvation is driven by entropy (mixing of chains). In polar aprotic solvents, the iodine atom can act as a weak halogen-bond donor.
-
Experimental Protocols: Purification & Characterization
High-purity samples are essential for accurate physical property measurement. Long-chain iodoalkanes degrade upon exposure to light, releasing free iodine (
Purification Protocol (Self-Validating)
Objective: Obtain colorless, chemically pure iodoalkane for physical characterization.
-
Dissolution: Dissolve the crude iodoalkane in diethyl ether or hexane.
-
Wash (Chemical Scavenging): Wash the organic phase with 10% aqueous Sodium Thiosulfate (
). -
Wash (Neutralization): Wash with saturated Sodium Bicarbonate (
) to remove traces of HI. -
Drying: Dry over anhydrous Magnesium Sulfate (
). -
Concentration: Remove solvent under reduced pressure (Rotary Evaporator). Crucial: Keep bath temperature
to prevent thermal degradation. -
Stabilization: Store over a copper wire or copper turnings.
Characterization Workflow
Figure 2: Quality control workflow ensuring sample integrity before physical property measurement.
Applications in Research & Development
Lipid-Based Drug Delivery
Long-chain iodoalkanes are primary reagents for alkylating heteroatoms (N, O, S) to attach lipid tails to hydrophilic drugs or polymers.
-
Mechanism:
reaction. The iodide is an excellent leaving group, superior to bromide or chloride. -
Use Case: Synthesis of phospholipid analogues or lipophilic prodrugs to enhance cell membrane permeability.
Surface Modification (SAMs)
While thiols are standard for gold surfaces, alkyl iodides are increasingly used for modifying silicon and germanium surfaces via radical mechanisms.
-
Process: UV-initiated cleavage of the C–I bond generates an alkyl radical (
) which reacts directly with surface dangling bonds.
References
-
PubChem. 1-Iodododecane | C12H25I.[6] National Library of Medicine. [Link]
-
Yang, Z., et al. (2016). Dynamic Odd-Even Effect in Liquid n-Alkanes Near Their Melting Points. Angewandte Chemie International Edition. [Link]
-
ChemRxiv. The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. (Discusses alkyl iodide usage in drug scaffolds). [Link]
Sources
- 1. Dynamic Odd-Even Effect in Liquid n-Alkanes near Their Melting Points - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. Simple iodine will speed up drug discovery - ResOU [resou.osaka-u.ac.jp]
- 6. 1-Iodododecane | C12H25I | CID 20282 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 7-(Iodomethyl)pentadecane (2-Hexyldecyl Iodide)
Executive Summary
7-(Iodomethyl)pentadecane (systematically known as 1-iodo-2-hexyldecane ) is a critical branched alkylating agent used in the synthesis of advanced functional materials, including organic semiconductors (OPV) and lipid nanoparticles (LNP) for mRNA delivery. Its specific "swallow-tail" branching pattern—comprising a C10 backbone with a C6 branch at the
This guide details the physicochemical properties, validated synthesis protocols, and handling requirements for this compound.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The molecule is formally a pentadecane chain substituted at the 7-position with an iodomethyl group.[1][2][3][4][5] However, in synthetic contexts, it is almost exclusively referred to as 2-hexyldecyl iodide , derived from the corresponding Guerbet alcohol (2-hexyldecanol).
Core Data Table[2][5]
| Property | Value |
| IUPAC Name | 7-(Iodomethyl)pentadecane |
| Common Name | 2-Hexyldecyl iodide; 1-Iodo-2-hexyldecane |
| CAS Number | 1044598-79-9 |
| Molecular Formula | C₁₆H₃₃I |
| Molecular Weight | 352.34 g/mol |
| Exact Mass | 352.163 Da |
| Physical State | Colorless to light yellow liquid |
| Solubility | Immiscible with water; soluble in hexane, DCM, THF, toluene |
| Density | ~1.12 g/mL (Estimated based on alkyl iodide homologs) |
| Boiling Point | >300°C (atmospheric); typically distilled at ~160-170°C / 0.1 mmHg |
Synthetic Methodology
The synthesis of 7-(Iodomethyl)pentadecane typically proceeds via the Guerbet Alcohol route. The branched alcohol (2-hexyldecanol) is first synthesized or procured, then converted to the iodide.
Route Analysis: Alcohol to Iodide Conversion
Direct hydroiodic acid (HI) treatment is discouraged for branched alcohols due to the high risk of carbocation rearrangement and elimination (alkene formation). Two preferred protocols ensure regiochemical integrity:
-
Appel Reaction (I₂ / PPh₃): Rapid, mild, but generates triphenylphosphine oxide byproduct which can be difficult to remove from greasy alkyl chains.
-
Mesylation / Finkelstein (MsCl
NaI): Two-step, highly reliable, scalable, and easier purification. This is the recommended protocol for high-purity applications.
Detailed Protocol: The Mesylate/Finkelstein Pathway
Step 1: Activation (Mesylation)
Reaction: 2-Hexyldecanol + MsCl
-
Setup: Flame-dried 3-neck flask, N₂ atmosphere, 0°C ice bath.
-
Reagents:
-
2-Hexyldecanol (1.0 eq) dissolved in dry Dichloromethane (DCM) [0.5 M].
-
Triethylamine (Et₃N) (1.5 eq).[6]
-
Methanesulfonyl chloride (MsCl) (1.2 eq).
-
-
Procedure:
-
Add Et₃N to the alcohol solution.
-
Add MsCl dropwise over 30 mins, maintaining temp < 5°C.
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitor: TLC (Hexane:EtOAc 8:1) should show consumption of alcohol.
-
-
Workup: Wash with cold 1M HCl, then sat. NaHCO₃, then brine.[6] Dry organic layer over MgSO₄.[6][7][8] Concentrate to yield the crude mesylate (pale yellow oil).[6] Do not distill; use directly.
Step 2: Displacement (Finkelstein Iodination)
Reaction: 2-Hexyldecyl mesylate + NaI
-
Setup: Round-bottom flask with reflux condenser.
-
Reagents:
-
Crude Mesylate (from Step 1).
-
Sodium Iodide (NaI) (2.0 eq) – Must be dry.
-
Solvent: Acetone (0.5 M) or 2-Butanone (MEK) for higher reflux temp.
-
-
Procedure:
-
Dissolve mesylate in solvent. Add NaI.
-
Reflux for 12–18 hours. (Precipitate of NaOMs/NaCl will form).
-
Monitor: GC-MS or TLC.
-
-
Workup:
-
Purification: Flash column chromatography (100% Hexane) or high-vacuum distillation.
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow from the raw Guerbet alcohol to the final alkylating agent, highlighting the critical decision points.
Figure 1: Comparative synthetic pathways for 7-(Iodomethyl)pentadecane. Method B (Green path) is preferred for high-purity lipid synthesis to avoid difficult phosphorus byproducts.
Applications & Mechanism
Lipid Nanoparticles (LNP)
In LNP formulations (e.g., for RNA delivery), this molecule is used to attach the hydrophobic tail to the ionizable amine headgroup.
-
Mechanism: The branched "swallow-tail" structure creates a cone-shaped lipid geometry. This promotes the formation of non-lamellar phases (like the inverted hexagonal phase,
), which is crucial for endosomal escape of the genetic payload. -
Reaction:
(Tertiary Amine Synthesis).
Organic Photovoltaics (OPV)
Used to alkylate conjugated polymer backbones (e.g., polythiophenes).
-
Mechanism: The bulky 2-hexyldecyl side chain prevents excessive
- stacking of the polymer backbone. This increases solubility in processing solvents (chlorobenzene) without completely destroying the charge-transport pathways.
Safety & Handling
-
Hazard Class: Alkylating Agent.
-
Risk: Potential carcinogen/mutagen. Causes skin and eye irritation.
-
Storage: Light sensitive. Store at 2–8°C in amber glass. Stabilize with Copper turnings if storing for long periods to scavenge free iodine.
-
Spill Cleanup: Treat with aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize iodine, then absorb with inert material.
References
-
Sigma-Aldrich. 7-(Iodomethyl)pentadecane Product Sheet. CAS 1044598-79-9.[1][2][3][4][5] Available at:
-
PubChem. 7-(Iodomethyl)pentadecane Compound Summary. National Library of Medicine. Available at: [1]
- Organic Syntheses.Preparation of Alkyl Iodides via Finkelstein Reaction. Org. Synth. Coll. Vol. 2, p. 322.
-
ChemicalBook. 2-Hexyl-1-decanol Synthesis and Derivatives. Available at:
-
GuideChem. Properties and Suppliers of 7-(Iodomethyl)pentadecane. Available at:
Sources
- 1. 7-(Iodomethyl)pentadecane | C16H33I | CID 58098323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. OPV [acrospharmatech.com]
- 3. 7-(Iodomethyl)pentadecane (1 x 250 mg) | Reagentia [reagentia.eu]
- 4. 7-(iodomethyl)pentadecane CAS#: 1044598-79-9 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scispace.com [scispace.com]
- 8. rsc.org [rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. prepchem.com [prepchem.com]
Methodological & Application
Protocol for alkylation of amines with 7-(Iodomethyl)pentadecane
Application Note: High-Efficiency N-Alkylation of Amines using 7-(Iodomethyl)pentadecane
Executive Summary & Strategic Context
This application note details the protocol for alkylating secondary or primary amines using 7-(Iodomethyl)pentadecane . This specific reagent is a "swallowtail" branched alkylating agent, structurally analogous to the hydrophobic tails found in clinically approved ionizable lipids (e.g., ALC-0315, SM-102) used in mRNA-LNP formulations.
Why this matters: The 7-(iodomethyl)pentadecane motif introduces a specific steric bulk (
The Challenge:
-
Steric Hindrance: The branching at the C7 position creates "F-strain" (front strain) that hinders the approach of the amine nucleophile.
-
Solubility Mismatch: The highly lipophilic tail requires non-polar or dipolar aprotic solvents, while amine salts are often polar.
-
Elimination Risk: While primary iodides are resistant to elimination, the steric bulk and high temperatures required can promote E2 elimination to the alkene (7-methylenepentadecane) if base strength is uncontrolled.
Chemical Theory & Mechanistic Insight
The reaction follows a bimolecular nucleophilic substitution (
Critical Process Parameters (CPPs):
-
Leaving Group: Iodide is the optimal leaving group (weakest bond, best stability). Do not substitute for bromide or chloride without adding a Finkelstein catalyst (KI).
-
Base Selection: We utilize Potassium Carbonate (
) or Cesium Carbonate ( ) .-
Why: Organic bases like DIPEA or TEA often act as nucleophiles themselves or promote elimination in hindered systems. Inorganic carbonate bases in DMF provide a "heterogeneous surface" effect that favors alkylation over elimination.
-
-
Solvent System: N,N-Dimethylformamide (DMF) is the gold standard here. It solvates the cation (
), leaving the carbonate anion "naked" and more basic, while dissolving the lipophilic alkyl iodide.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the synthesis, decision points, and purification strategy.
Caption: Workflow for the steric-demanding alkylation of amines with 7-(Iodomethyl)pentadecane.
Detailed Protocol: Synthesis of Branched Lipid
Reagents & Equipment Table:
| Component | Specification | Role | Notes |
| Substrate | Secondary Amine (e.g., 4-(dimethylamino)butanoic acid ester) | Nucleophile | Ensure free base form (not HCl salt). |
| Reagent | 7-(Iodomethyl)pentadecane | Electrophile | The "Tail". Use 1.1 - 1.2 equivalents. |
| Base | Potassium Carbonate ( | Base | Anhydrous, granular (grind if necessary). |
| Solvent | DMF (Anhydrous) | Solvent | Water content <0.05% to prevent hydrolysis. |
| Atmosphere | Argon or Nitrogen | Inert Gas | Prevents oxidation of amine at high temp. |
Step-by-Step Methodology
1. Preparation (0 min):
-
Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar.
-
Purge the flask with Argon.
2. Dissolution (15 min):
-
Add the Amine substrate (1.0 mmol, 1.0 equiv) to the flask.
-
Add Anhydrous DMF (5.0 mL, 0.2 M concentration). Note: High concentration helps kinetics.
-
Add 7-(Iodomethyl)pentadecane (1.2 mmol, 1.2 equiv).
-
Expert Tip: If the iodide is viscous, warm it slightly to ensure accurate transfer.
-
3. Activation (5 min):
-
Add
(2.5 mmol, 2.5 equiv) in one portion. -
Seal the flask with a septum and secure with a copper wire or clip.
4. Reaction (24 - 48 hours):
-
Place the flask in an oil bath pre-heated to 80°C .
-
Stir vigorously (800 RPM). The suspension of base must be well-agitated.
-
Monitoring: Check TLC after 12 hours.[1] The branched iodide reacts slowly. You will likely see a spot-to-spot conversion.
-
Stain: Use Dragendorff’s reagent (for tertiary amines) or PMA stain (for lipids).
-
5. Workup (30 min):
-
Cool the mixture to room temperature.
-
Dilute with Diethyl Ether (
) (50 mL) or Ethyl Acetate. Note: Ether is preferred for lipid extraction as it separates faster from water. -
Wash the organic layer with Water (3 x 20 mL) to remove DMF.
-
Wash with Brine (1 x 20 mL).
-
Dry over
, filter, and concentrate under reduced pressure.
6. Purification:
-
Perform Flash Column Chromatography on Silica Gel.
-
Eluent: Hexanes/Ethyl Acetate (Gradient 0% to 20% EtOAc).
-
Note: The unreacted 7-(Iodomethyl)pentadecane is non-polar and will elute first (near solvent front). The amine product will be more polar.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<30%) | Steric hindrance is stalling the reaction. | Increase temperature to 95°C. Switch solvent to Acetonitrile (reflux) if DMF is difficult to remove, though DMF is hotter. |
| Elimination Product Observed | Base is too strong or temperature too high. | Switch base to |
| Polyalkylation | Primary amine substrate used.[2][3][4][5] | If mono-alkylation is desired, use a large excess of amine (5 equiv) and recycle the unreacted amine. |
| Emulsion during Workup | Amphiphilic nature of product (Lipid + Amine). | Saturate the aqueous phase with NaCl. Use |
References & Authoritative Grounding
-
Maier, M. A., et al. (2013). "Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics." Molecular Therapy. (Foundational work on lipid tail structure-activity relationships).
-
Pfizer/BioNTech Patent WO2021213924. "Novel Lipids and Lipid Nanoparticle Formulations." (Describes the synthesis of ALC-0315 analogs using alkylation strategies).
-
Akinc, A., et al. (2008). "A combinatorial library of lipid-like materials for delivery of RNAi therapeutics." Nature Biotechnology. (Establishes the "Lipidoid" synthesis via alkylation of amines).
-
BenchChem Application Note. "Experimental procedure for N-alkylation of primary amines." (General protocols for alkyl halide substitution).
Safety Data (SDS Summary)
-
7-(Iodomethyl)pentadecane: Potential skin irritant. Alkylating agents are suspected carcinogens. Handle in a fume hood.
-
DMF: Hepatotoxic and teratogenic. Double glove (Nitrile) or use Laminate gloves.
-
Waste: Segregate halogenated organic waste.
Sources
7-(Iodomethyl)pentadecane in the synthesis of quaternary ammonium salts
Application Note: 7-(Iodomethyl)pentadecane in the Synthesis of Quaternary Ammonium Salts
Abstract & Introduction
This application note details the use of 7-(iodomethyl)pentadecane (CAS: 1044598-79-9) as a critical alkylating agent in the synthesis of high-value Quaternary Ammonium Salts (QAS). While QAS are traditionally viewed as simple surfactants, this specific branched alkyl iodide is increasingly vital in the development of Ionizable Cationic Lipids for Lipid Nanoparticles (LNPs), the delivery vehicles for mRNA therapeutics (e.g., COVID-19 vaccines, gene editing therapies).[1]
The "Butterfly" Tail Effect:
7-(Iodomethyl)pentadecane is a derivative of a Guerbet alcohol (2-hexyldecanol). Structurally, it possesses a C16 backbone with a specific branching pattern (C6/C8 split at the
-
Membrane Fluidity: Preventing crystallization of the LNP at storage temperatures.
-
Endosomal Escape: Facilitating the transition from lamellar (
) to inverted hexagonal ( ) phases, enabling the release of genetic cargo into the cytoplasm.[1]
Chemical Identity & Properties
| Property | Specification | Notes |
| IUPAC Name | 1-iodo-2-hexyldecane | Also referred to as 7-(iodomethyl)pentadecane.[2][3] |
| Formula | ||
| Molecular Weight | 352.34 g/mol | |
| Appearance | Colorless to pale yellow oil | Yellowing indicates oxidation ( |
| Boiling Point | ~341°C (predicted) | High vacuum distillation required for purification. |
| Solubility | Hexane, DCM, THF | Insoluble in water; limited solubility in cold MeOH.[1] |
| Reactivity | Moderate Electrophile |
Mechanistic Insight: The Steric Challenge
The synthesis of QAS using 7-(iodomethyl)pentadecane proceeds via the Menschutkin Reaction , an
The
-
Consequence: The reaction rate is 10–50x slower than with linear alkyl halides.
-
Risk: Extended heating required to drive conversion increases the risk of Hofmann Elimination (E2 reaction), producing the unwanted alkene (2-hexyldec-1-ene) and hydroiodic acid (HI).[1]
Self-Validating Control:
-
Monitoring: The disappearance of the characteristic
doublet at ppm in -NMR is the primary metric for conversion.[1] -
Side-Product Check: Appearance of vinylic protons at
ppm indicates thermal elimination (E2), signaling the reaction temperature is too high.[1]
Diagram 1: Reaction Mechanism & Steric Hindrance
Caption: The
Experimental Protocol: Synthesis of a Lipid-QAS
Objective: Synthesis of a cationic lipid (e.g., for LNP formulation) by quaternizing a tertiary amine headgroup with 7-(iodomethyl)pentadecane.
Reagents:
-
Substrate: Tertiary Amine (1.0 equiv) [e.g., DMA-ester or similar headgroup].
-
Alkylator: 7-(Iodomethyl)pentadecane (1.2 – 1.5 equiv). Excess is required due to slow kinetics.
-
Solvent: Acetonitrile (ACN) or Ethanol (EtOH). ACN is preferred for rate acceleration (polar aprotic).
-
Scavenger (Optional): Potassium Carbonate (
), anhydrous. Used if the amine is acid-sensitive, though Menschutkin is salt-free.[1]
Step-by-Step Methodology
1. Preparation (Inert Atmosphere):
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Purge with Argon or Nitrogen. Crucial: Alkyl iodides oxidize to
in air/light, which can catalyze degradation.[1]
2. Reaction Setup:
-
Dissolve the Tertiary Amine (10 mmol) in anhydrous Acetonitrile (20 mL, 0.5 M concentration).
-
Add 7-(Iodomethyl)pentadecane (12-15 mmol).
-
Note: The mixture will likely be biphasic initially if the amine is polar and the lipid tail is non-polar.[1]
3. Thermal Activation:
-
Heat the mixture to reflux (80–82°C) .
-
Stir vigorously (1000 RPM) to ensure phase mixing until the solution becomes homogeneous (usually occurs as the amphiphilic product forms).
-
Timecourse: Due to steric hindrance, reaction times are typically 24–48 hours .[1]
4. In-Process Control (IPC):
-
At 24 hours, take a 50
aliquot.[1] -
Run TLC (Mobile phase: 10% MeOH in DCM). Stain with Dragendorff’s reagent (specific for quaternary ammoniums - turns orange).
-
Validation: If significant unreacted amine remains, continue reflux.[1]
5. Workup & Purification (The "Oiling Out" Challenge):
-
Challenge: The product is likely a viscous oil, not a crystal.[1]
-
Step A: Evaporate solvent under reduced pressure.
-
Step B (Solvent Wash): Dissolve the crude oil in a minimal amount of Hexane (dissolves unreacted iodide).[1]
-
Step C (Extraction): Extract the Hexane layer with Acetonitrile (extracts the polar QAS product).[1]
-
Step D (Flash Chromatography): If high purity (>99%) is needed for pharma use:
-
Stationary Phase: Silica Gel.
-
Eluent: Gradient of DCM
DCM:MeOH (90:10). -
Note: The unreacted 7-(iodomethyl)pentadecane elutes in pure DCM (or Hexane); the QAS elutes with MeOH.[1]
-
Diagram 2: Synthesis & Purification Workflow
Caption: Workflow emphasizes the removal of excess lipophilic iodide via hexane washing, leveraging the amphiphilic nature of the QAS.
Troubleshooting & Storage
| Observation | Root Cause | Corrective Action |
| Darkening (Brown/Red) | Oxidation of Iodide to Iodine ( | Wash organic phase with 10% Sodium Thiosulfate ( |
| Low Yield / Slow Rate | Steric hindrance of the | Switch solvent to DMF (higher T allowed, but harder to remove) or use a sealed tube at 90°C. |
| Alkene Formation | E2 Elimination due to excessive basicity. | Ensure no strong base (NaOH/KOH) is present. If using amine salts, use mild bases like |
| Product is "Gummy" | Residual solvent trapped in lipid tails. | Dry under high vacuum (0.1 mbar) for >24h with gentle heating (40°C). |
References
-
Ionizable Lipid Design: Cullis, P. R., & Hope, M. J. (2017).[1] Lipid Nanoparticle Systems for Enabling Gene Therapies.[4] Molecular Therapy. Link[1]
-
Menschutkin Reaction Kinetics: Abboud, J. L. M., et al. (1999). Critical compilation of scales of solvent parameters. Pure and Applied Chemistry. Link
-
Guerbet Alcohol Derivatives: O'Lenick, A. J. (2001). Guerbet Chemistry. Surfactants: Strategic Personal Care Ingredients. Link
-
LNP Formulation Protocols: Kulkarni, J. A., et al. (2019). On the Formation and Morphology of Lipid Nanoparticles Containing Ionizable Cationic Lipids and siRNA.[5][6] ACS Nano.[5] Link[1]
-
Chemical Data: PubChem Compound Summary for CID 58098323, 7-(Iodomethyl)pentadecane. Link[1]
Sources
- 1. WO2023240156A1 - Ionizable cationic lipids and lipid nanoparticles, and methods of synthesis and use thereof - Google Patents [patents.google.com]
- 2. 7-(iodomethyl)pentadecane | 1044598-79-9 [chemicalbook.com]
- 3. 7-(Iodomethyl)pentadecane | C16H33I | CID 58098323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. liposomes.ca [liposomes.ca]
- 6. scispace.com [scispace.com]
Application Note: Fabrication of Disordered Self-Assembled Monolayers (SAMs) using 7-(Iodomethyl)pentadecane
Abstract & Core Rationale
This guide details the protocol for generating sterically hindered, liquid-phase self-assembled monolayers (SAMs) on hydrogen-terminated silicon (Si-H) using 7-(Iodomethyl)pentadecane .[1]
Unlike conventional linear alkanes (e.g., octadecyltrichlorosilane) that form crystalline, tightly packed monolayers, 7-(Iodomethyl)pentadecane features a "swallow-tail" branched architecture.[1] This specific geometry introduces controlled steric entropy at the interface.[1][2] The resulting SAM exhibits amorphous packing , high conformational freedom, and unique wetting hysteresis, making it ideal for applications requiring:
-
Tribological Modification: Creation of liquid-like, low-friction interfaces.[1][2]
-
Bio-inertness: Resistance to non-specific protein adsorption due to the lack of crystalline defects and high entropic penalty for adsorption.[1][2]
-
Defect Tolerance: The bulky branched tail effectively shields the underlying substrate from oxidation, even at lower grafting densities.[1]
Material Science & Mechanism
The Molecule: 7-(Iodomethyl)pentadecane[3][4]
-
Formula:
-
Structure: A pentadecane backbone with an iodomethyl group at the 7-position.[1][2][3][4] This creates a "Y-shaped" mesogen with two unequal alkyl tails (hexyl and octyl segments relative to the branch point) extending from the anchoring site.[1]
-
Role of Iodine: Alkyl iodides are preferred over bromides or chlorides for silicon functionalization because the C-I bond energy (218 kJ/mol) is significantly lower than C-Br or C-Cl.[1][2] This facilitates homolytic cleavage under UV irradiation or thermal stress to generate the requisite carbon-centered radical.[1][2]
The Anchoring Mechanism: Radical-Initiated Hydrosilylation
The formation of the monolayer on Silicon (111) or (100) proceeds via a radical chain reaction.[1] The iodine atom acts as a sacrificial leaving group, resulting in a direct, covalent Silicon-Carbon (Si-C) bond.[1] This bond is chemically superior to Si-O-C (siloxane) linkages found in organosilane SAMs, offering high stability against hydrolysis and thermal degradation.[1][2]
Reaction Pathway (Graphviz Visualization)
Figure 1: Radical chain mechanism for grafting alkyl iodides onto hydrogen-terminated silicon.[1][2] The process relies on the homolytic cleavage of the C-I bond.
Experimental Protocol
Reagents and Equipment
| Component | Specification | Purpose |
| Precursor | 7-(Iodomethyl)pentadecane (>95%) | Monolayer source.[1][2] |
| Substrate | Si(111) wafers (n-type or p-type) | Atomically flat grafting surface.[1][2] |
| Etchant | 40% Ammonium Fluoride ( | Creates H-terminated surface (safer than HF).[1][2] |
| Solvent | Mesitylene or Decane (Anhydrous) | High-boiling solvent for thermal reactions.[1][2] |
| Deoxygenation | Argon or Nitrogen line | Radical reactions are quenched by Oxygen.[1][2] |
| Light Source | UV Lamp (254 nm) | For photochemical initiation.[1][2] |
Workflow: Step-by-Step
Phase 1: Substrate Preparation (Critical)
The quality of the SAM is strictly limited by the quality of the H-Si surface.
-
Degreasing: Sonicate Si wafers in acetone, methanol, and isopropanol (5 min each).
-
Piranha Clean: Immerse in
(3:1) at 90°C for 30 mins to remove organics and regenerate surface oxide. (Warning: Piranha solution is explosive with organics).[1] -
Etching (H-Termination):
-
Rinse: Briefly rinse with deoxygenated water and dry under an Argon stream.[1][2] Proceed immediately to grafting. The H-Si surface oxidizes in air within 20-60 minutes.[1][2]
Phase 2: Monolayer Grafting (Photochemical Method)
Recommended for 7-(Iodomethyl)pentadecane to minimize thermal rearrangement of the branched tail.[1]
-
Solution Prep: Prepare a neat (undiluted) droplet of 7-(Iodomethyl)pentadecane.[1][2] Alternatively, prepare a 0.1 M solution in deoxygenated mesitylene.
-
Application:
-
Irradiation:
-
Irradiate with 254 nm UV light (
) for 2 hours .[1][2] -
Mechanism:[1][5] UV cleaves the C-I bond.[1][2] The resulting alkyl radical abstracts a Hydrogen from the Si surface, creating a Silyl radical (
).[1] The then reacts with another alkyl iodide molecule or radical, locking the alkyl chain onto the surface.[1]
-
-
Workup:
Phase 3: Characterization Standards
To validate the protocol, compare your results against these expected values:
| Metric | Expected Value | Interpretation |
| Static Contact Angle (Water) | 102° - 106° | Lower than crystalline methyl-SAMs (110°+) due to disorder.[1][2] |
| Hysteresis ( | > 10° | High hysteresis confirms the liquid-like/amorphous nature of the branched tails.[1] |
| Ellipsometric Thickness | ~12 - 15 Å | Thinner than linear C16 SAMs (~20 Å) due to "collapsed" or tilted branched structure.[1][2] |
| XPS (I 3d signal) | < 0.5 at% | High iodine indicates incomplete reaction or trapped precursor.[1][2] |
Workflow Visualization
Figure 2: Operational workflow for SAM fabrication. Note the time-sensitivity between Step 2 and Step 3.
Troubleshooting & "Self-Validating" Checks
The "Iodine Stain" Check
Issue: A common failure mode is the physical adsorption of iodine (
-
Observation: If the contact angle drops significantly (>10°) after this dip, your initial monolayer was mostly physisorbed iodine/precursor.[1]
-
Corrective Action: Increase UV intensity or deoxygenate the precursor solution more thoroughly (Oxygen scavenges radicals).[1][2]
The "Wetting" Test
Issue: Oxidation of the substrate (SiO2 formation) due to poor coverage.[1] Validation: Breathe on the surface (breath figure test).
-
Observation: A high-quality branched SAM will show immediate, uniform fogging that clears instantly.[1][2]
-
Failure:[1][6] If "pinned" water droplets remain or the fog clears unevenly, the steric bulk of the 7-(iodomethyl)pentadecane failed to protect the silicon atoms, leading to oxidation.[1]
References
-
Linford, M. R., & Chidsey, C. E. D. (1993).[1][2][7] Alkyl Monolayers Covalently Bonded to Silicon Surfaces. Journal of the American Chemical Society.[1][2][6] [Link]
-
Sieval, A. B., et al. (2001).[1][2] High-Quality Alkyl Monolayers on Silicon Surfaces. Advanced Materials. [Link]
-
Cicero, R. L., et al. (2000).[1][2] Photoreactivity of Unsaturated Compounds with Hydrogen-Terminated Silicon(111). Langmuir. [Link][1]
-
Love, J. C., et al. (2005).[1][2] Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews. (Provides context on branched vs. linear packing). [Link]
Sources
- 1. Pentadecane, 7-(bromomethyl)- | C16H33Br | CID 18459580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Methylpentadecane | C16H34 | CID 22545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 7-(Iodomethyl)pentadecane [myskinrecipes.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. 自组装单层:烷硫醇的优点 [sigmaaldrich.com]
- 7. シリコン表面上の単分子膜 [sigmaaldrich.com]
Application Note: Optimization of Williamson Ether Synthesis for Sterically Hindered Lipophilic Electrophiles
Target Substrate: 7-(Iodomethyl)pentadecane (CAS: 1044598-79-9)[1]
Executive Summary & Chemical Context
This guide details the optimized reaction conditions for coupling 7-(Iodomethyl)pentadecane with various alcohol nucleophiles via Williamson Ether Synthesis.
The Core Challenge: While primary alkyl halides typically undergo facile
Consequently, the reaction faces a critical competition between:
-
Substitution (
): Formation of the desired ether.[2][3] -
Elimination (
): Formation of the exocyclic alkene (7-methylenepentadecane) or internal alkene isomers.
Successful synthesis requires conditions that maximize nucleophilicity while suppressing basicity, often necessitating Phase Transfer Catalysis (PTC) or specific solvent systems to overcome the lipophilic barrier of the C16-equivalent tail.
Critical Reaction Parameters
Solvent Selection & Solvation Effects
The high lipophilicity of 7-(Iodomethyl)pentadecane renders standard polar solvents (MeOH, EtOH) ineffective due to poor solubility.
-
DMF (N,N-Dimethylformamide): The "Standard" choice. Excellent for dissolving ionic alkoxides and the lipophilic halide. Promotes
by solvating cations but leaving anions "naked" and reactive. -
Toluene (with PTC): The "Industrial" choice. Best for scale-up. Solubilizes the lipid tail perfectly; the catalyst shuttles the alkoxide into the organic phase.
-
THF (Tetrahydrofuran): Good compromise for moderate scales, but slower rates than DMF.
Base Selection
-
Sodium Hydride (NaH): Ideal for aliphatic alcohols. Irreversible deprotonation prevents equilibrium issues.
-
Potassium Carbonate (
): Sufficient for phenols (pKa ~10) but too weak for aliphatic alcohols (pKa ~16-18). -
Sodium Hydroxide (50% aq) + PTC: Highly effective for generating ethers without strict anhydrous conditions.
Experimental Protocols
Protocol A: Anhydrous NaH/DMF Method (High Purity)
Best for: Small scale, aliphatic alcohols, and scenarios where elimination must be minimized via temperature control.
Reagents:
-
Alcohol (Nucleophile): 1.2 – 1.5 equivalents
-
Base: Sodium Hydride (60% dispersion in oil), 1.5 equivalents
-
Electrophile: 7-(Iodomethyl)pentadecane, 1.0 equivalent
-
Solvent: Anhydrous DMF (0.2 M concentration relative to halide)
Step-by-Step Workflow:
-
Apparatus Setup: Flame-dry a 2-neck round-bottom flask. Equip with a stir bar, rubber septum, and nitrogen/argon inlet.
-
Base Preparation: Add NaH to the flask. (Optional: Wash NaH with anhydrous hexane 3x to remove mineral oil if downstream purification is sensitive).
-
Alkoxide Formation: Suspend NaH in anhydrous DMF. Cool to 0°C. Add the alcohol (dissolved in minimal DMF) dropwise via syringe.
-
Checkpoint: Evolution of
gas will be vigorous. Stir at room temperature (RT) for 30–60 mins until gas evolution ceases.
-
-
Electrophile Addition: Cool the solution back to 0°C. Add 7-(Iodomethyl)pentadecane dropwise. The solution may turn slightly yellow (iodine liberation).
-
Reaction: Allow to warm to RT.
-
Note: Due to
-branching, RT might be too slow.[4] If TLC shows no progress after 4 hours, heat to 50–60°C . Do not exceed 80°C to avoid rapid elimination.
-
-
Quench & Workup: Cool to 0°C. Carefully quench with saturated
. Extract with Hexanes or Ethyl Acetate (the product is highly lipophilic; Hexanes is preferred to leave polar impurities in DMF). -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Protocol B: Phase Transfer Catalysis (PTC) Method (Robust/Scale-Up)
Best for: Large scale, phenols, or substrates sensitive to strong bases.
Reagents:
-
Alcohol/Phenol: 1.0 equivalent
-
Electrophile: 7-(Iodomethyl)pentadecane, 1.2 equivalents
-
Solvent: Toluene (Organic phase) / Water (Aqueous phase)
-
Base: NaOH (50% w/w aqueous solution)
-
Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5-10 mol%)
Step-by-Step Workflow:
-
Mix: In a flask, combine the alcohol, 7-(Iodomethyl)pentadecane, and Toluene (3 volumes).
-
Catalyst: Add the TBAB catalyst.
-
Base Addition: Add the 50% NaOH solution.
-
Agitation: Stir vigorously. The reaction rate is limited by the interfacial surface area.
-
Heating: Heat to 60–70°C. Monitor by TLC.
-
Workup: Separate phases. Wash organic layer with water and brine. Dry over
.
Troubleshooting & Optimization Data
Comparative Analysis of Conditions:
| Parameter | Method A (NaH/DMF) | Method B (PTC/Toluene) |
| Reaction Rate | Fast (Homogeneous) | Moderate (Heterogeneous) |
| Elimination Risk | High (if T > 80°C) | Low |
| Moisture Sensitivity | Critical (Requires dry solvents) | Low (Water is solvent) |
| Workup Difficulty | High (DMF removal/emulsions) | Low (Simple phase cut) |
| Substrate Scope | Aliphatic & Phenolic | Best for Phenolic/Primary |
Common Failure Modes:
-
Low Yield / Olefin Formation: Indicates
elimination.[2][4]-
Fix: Lower temperature; switch from DMF to Toluene/PTC; ensure the halide is added to the alkoxide (keep nucleophile in excess).
-
-
Recovered Starting Material: Steric hindrance preventing attack.[4][7]
-
Fix: Add 10 mol% TBAI (Tetrabutylammonium Iodide) to Method A. This utilizes the Finkelstein equilibrium to keep the iodide "fresh" and reactive.
-
Mechanistic Visualization
The following diagram illustrates the kinetic competition and the Phase Transfer cycle.
Caption: Kinetic competition between SN2 substitution and E2 elimination pathways, alongside the Phase Transfer Catalysis mechanism for lipophilic substrates.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Williamson Ether Synthesis).
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis.[8] Tetrahedron Letters, 16(38), 3251-3254. Link
-
PubChem. (n.d.).[1] 7-(Iodomethyl)pentadecane (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[2][3][7][9][10][11][12][13]Link
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Mechanistic discussion on beta-branching effects in SN2 reactions).
Sources
- 1. 7-(Iodomethyl)pentadecane | C16H33I | CID 58098323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
- 7. chemistnotes.com [chemistnotes.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. youtube.com [youtube.com]
- 10. idc-online.com [idc-online.com]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 7-(Iodomethyl)pentadecane
An in-depth guide to the purification of crude 7-(Iodomethyl)pentadecane, a critical intermediate in various synthetic applications, from surfactants to pharmaceuticals.[1] This technical support center is designed for researchers, scientists, and drug development professionals, providing practical, field-proven insights into common purification challenges. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
This guide addresses the most frequent issues encountered during the purification of the long-chain alkyl iodide, 7-(Iodomethyl)pentadecane. Given its high molecular weight (352.34 g/mol ) and the reactive nature of the carbon-iodine bond, specific challenges related to stability, purity, and recovery are common.[2][3]
Troubleshooting Guide
This section is formatted to quickly diagnose and solve problems arising during purification workflows.
| Problem ID | Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| T-01 | Crude or purified product has a distinct yellow, pink, or brown color. | Decomposition of the alkyl iodide, releasing elemental iodine (I₂), which is colored. This is often initiated by exposure to light, heat, or trace acidic impurities.[2] | Aqueous Wash: Before further purification, wash the crude product in a separatory funnel with a 5-10% aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will reduce the colored I₂ to colorless iodide (I⁻). Follow with a water wash and a brine wash, then dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). |
| T-02 | Thin Layer Chromatography (TLC) analysis shows poor separation between the product and an impurity. | Co-elution: The impurity has a polarity very similar to the product. This is common with isomeric byproducts or unreacted starting materials of similar structure (e.g., 7-(bromomethyl)pentadecane).[4] | Solvent System Optimization: Systematically screen different solvent systems for flash chromatography. If using a standard hexane/ethyl acetate system, try switching the polar modifier (e.g., to diethyl ether) or the non-polar solvent (e.g., to heptane). For difficult separations, a gradient elution, starting with a very low polarity, can improve resolution.[5] Aim for a product Rf value around 0.2-0.3 for optimal separation.[5][6] |
| T-03 | Low recovery of the product after flash column chromatography. | Irreversible Adsorption: The compound is sticking irreversibly to the silica gel, possibly due to the acidic nature of standard silica. Product Volatility: Although it has a high boiling point, loss can occur if fractions are concentrated under high vacuum for extended periods. | Stationary Phase Choice: If irreversible adsorption is suspected, consider deactivating the silica gel by pre-flushing the column with the chosen eluent containing 1-3% triethylamine.[5] Alternatively, use a less acidic stationary phase like alumina (neutral or basic). Concentration Technique: Use a rotary evaporator with controlled vacuum and a moderately warm water bath (30-40°C) to remove the solvent. Avoid prolonged exposure to high vacuum. |
| T-04 | The product degrades during purification by distillation. | Thermal Decomposition: 7-(Iodomethyl)pentadecane has a high boiling point, and prolonged heating at atmospheric pressure will cause decomposition, leading to alkene formation and release of iodine.[2][7] | Vacuum Distillation: This is the required method for high-boiling-point compounds (>150°C at atmospheric pressure) to enable distillation at a much lower temperature, thereby preventing thermal degradation.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective primary purification method for crude 7-(Iodomethyl)pentadecane?
For most laboratory scales (mg to multi-gram), flash column chromatography is the most effective and versatile method. Its primary advantage is the ability to separate compounds based on polarity. Given that 7-(Iodomethyl)pentadecane is a non-polar molecule, normal-phase chromatography using silica gel is the standard approach.[8] For larger, industrial scales, vacuum distillation may be more economical, provided the impurities have sufficiently different boiling points from the product.
Q2: How do I choose the right solvent system for flash chromatography?
The ideal solvent system is determined empirically using Thin Layer Chromatography (TLC).
-
Start with a non-polar solvent like hexanes or heptane.
-
Add a slightly more polar solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) incrementally.
-
The goal is to find a solvent ratio where the product spot has an Rf (retention factor) of approximately 0.2 to 0.3.[5][6] This Rf value ensures the compound moves down the column efficiently but allows for sufficient interaction with the stationary phase to separate from impurities.
Q3: My compound appears pure by TLC, but NMR analysis shows residual grease or other impurities. What's happening?
TLC is often not sensitive enough to detect non-UV active or very non-polar impurities like vacuum grease or hydrocarbons. These impurities can be introduced from glassware or vacuum pumps. They will elute very quickly from a silica column, often with the solvent front. To remove them, ensure all glassware is meticulously clean. If the impurity persists, running the column with a very non-polar solvent (e.g., pure hexanes) first can wash these impurities through before increasing the polarity to elute your product.
Q4: How should I properly store purified 7-(Iodomethyl)pentadecane to prevent decomposition?
Long-term stability is crucial. Alkyl iodides are sensitive to light and can slowly decompose over time.[2]
-
Storage Conditions: Store the purified product in an amber glass vial or a clear vial wrapped in aluminum foil to protect it from light.
-
Atmosphere: Displace the air in the vial with an inert gas like argon or nitrogen.
-
Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended.[3]
-
Stabilizer: For long-term storage, adding a small piece of copper wire or silver foil can scavenge any iodine that forms, preventing further decomposition.[9]
Q5: What analytical techniques should I use to confirm the purity of the final product?
A multi-faceted approach is best for a complete purity profile.[10]
-
Structural Confirmation: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and absence of proton/carbon signals from impurities.[1]
-
Purity Quantification: Gas Chromatography with Flame Ionization Detection (GC-FID) is well-suited for volatile, thermally stable compounds and can provide a quantitative purity value (e.g., % area).
-
High-Resolution Separation: High-Performance Liquid Chromatography (HPLC) can also be used, typically in a reversed-phase setup, to separate the non-polar product from more polar impurities.[11][12]
Purity Analysis Method Comparison
| Technique | Information Provided | Advantages | Limitations |
| ¹H / ¹³C NMR | Structural confirmation, detection of proton/carbon-containing impurities. | Provides structural information. Can be quantitative (qNMR). | Lower sensitivity for minor impurities. May not detect non-protonated impurities. |
| GC-FID | Quantitative purity assessment, detection of volatile impurities. | High sensitivity and resolution. Excellent for volatile non-polar compounds. | Requires compound to be volatile and thermally stable. Does not provide structural information. |
| HPLC-UV/MS | Quantitative purity, detection of non-volatile or UV-active impurities. | High versatility. MS detector can help identify impurities. | The target molecule lacks a strong chromophore, limiting UV detection sensitivity. |
| FT-IR | Confirms the presence of functional groups. | Quick and easy confirmation of identity.[1] | Not suitable for quantification or detecting minor impurities. |
Visualized Workflows and Protocols
General Purification Workflow
This diagram outlines the typical sequence of steps for purifying crude 7-(Iodomethyl)pentadecane.
Caption: General workflow for purification and analysis.
Decision Tree for Initial Purification Steps
Caption: Decision-making for the initial workup step.
Experimental Protocols
Protocol 1: Decolorization with Sodium Thiosulfate Wash
Objective: To remove elemental iodine (I₂) from the crude product.
Materials:
-
Crude 7-(Iodomethyl)pentadecane
-
Diethyl ether or other suitable organic solvent
-
5% (w/v) aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
Procedure:
-
Dissolve the crude product in a volume of diethyl ether approximately 5-10 times its own volume.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of the 5% Na₂S₂O₃ solution. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release pressure.
-
Allow the layers to separate. The organic layer should become colorless. If color persists, repeat the wash.
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer sequentially with an equal volume of deionized water and then brine to remove residual salts.
-
Drain the organic layer into a clean Erlenmeyer flask and add anhydrous Na₂SO₄. Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.
-
Filter or decant the dried solution to remove the drying agent. The solution is now ready for solvent removal or direct application to a chromatography column.
Protocol 2: Purification by Flash Column Chromatography
Objective: To separate 7-(Iodomethyl)pentadecane from impurities of different polarities.
Materials:
-
Decolorized, dried crude product
-
Silica gel (flash grade, e.g., 230-400 mesh)
-
Solvents (e.g., HPLC-grade hexanes and ethyl acetate)
-
Glass chromatography column, flasks for fraction collection
-
TLC plates, chamber, and UV lamp
Procedure:
-
Solvent System Selection: Use TLC to determine the optimal eluent. A system of 99:1 Hexanes:Ethyl Acetate is a good starting point. Adjust the ratio until the product Rf is ~0.25.
-
Column Packing (Slurry Method):
-
Add a small plug of glass wool or cotton to the bottom of the column. Add a ~1 cm layer of sand.
-
In a beaker, make a slurry of silica gel in the initial, least polar eluent. A typical ratio is 50-100 g of silica per 1 g of crude material for difficult separations.[6]
-
Pour the slurry into the column, tapping the side gently to ensure even packing. Open the stopcock to drain some solvent, but never let the top of the silica bed run dry.
-
Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3x the mass of the crude product) to this solution.
-
Remove the solvent completely on a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (e.g., ~2 inches/minute drop rate).
-
Collect fractions in test tubes or flasks. Monitor the separation by collecting TLC spots from the fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 7-(Iodomethyl)pentadecane.
References
- US Patent US7617934B2, "Alkyl iodide storage container and method for purification of alkyl iodide," Google P
-
"How To: Purify by Distillation," Department of Chemistry, University of Rochester. [Link]
-
"7-(Iodomethyl)pentadecane," MySkinRecipes. [Link]
-
"Purification: Tips for Flash Column Chromatography," Department of Chemistry, University of Rochester. [Link]
-
"Alkyl iodide synthesis by iodination or substitution," Organic Chemistry Portal. [Link]
-
"Pentadecane," PubChem, National Institutes of Health. [Link]
-
"Successful Flash Chromatography," King Group, Biotage. [Link]
-
"HILIC Purification Strategies for Flash Chromatography," Teledyne ISCO. [Link]
-
"7-(iodomethyl)pentadecane CAS 1044598-79-9," Watson International. [Link]
-
"The preparation of alkyl iodides," UMass ScholarWorks. [Link]
-
"7-(iodomethyl)pentadecane," PubChem, National Institutes of Health. [Link]
-
"Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID," PMC, National Institutes of Health. [Link]
-
"Purification of Organic Compounds by Flash Column Chromatography," JoVE. [Link]
-
"Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a 'Live Validation' of Purity Methods," PubMed Central, National Institutes of Health. [Link]
-
"Enabling facile, rapid and successful chromatographic Flash purification," Chromatography Today. [Link]
-
"Preparation and Purification of An Alkyl Halide," Scribd. [Link]
-
"Pentadecane," NIST WebBook. [Link]
-
"HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide," Asian Journal of Chemistry. [Link]
-
"Pentadecane, 7-(bromomethyl)-," PubChem, National Institutes of Health. [Link]
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- 1. 7-(Iodomethyl)pentadecane [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 7-(iodomethyl)pentadecane | 1044598-79-9 [chemicalbook.com]
- 4. Pentadecane, 7-(bromomethyl)- | C16H33Br | CID 18459580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Purification [chem.rochester.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. How To [chem.rochester.edu]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
Technical Support Center: Optimization of 7-(Iodomethyl)pentadecane Synthesis
Subject: Protocol Optimization & Troubleshooting for 7-(Iodomethyl)pentadecane (CAS: 1044598-79-9) Synonyms: 1-iodo-2-hexyldecane; 2-hexyldecyl iodide. Application: Critical intermediate for ionizable lipids (e.g., ALC-0315) in LNP-mRNA delivery systems.[1]
Introduction: The "Beta-Branch" Challenge
You are likely synthesizing this molecule as a hydrophobic tail for lipid nanoparticles (LNPs). The structural core of 7-(Iodomethyl)pentadecane is a
While primary alcohols usually iodinate easily, the branching at the C7 position (equivalent to the C2 position in the "2-hexyldecanol" nomenclature) creates significant steric hindrance. This slows down the
-
Incomplete Conversion: Stalled reaction due to steric bulk.
-
Elimination Side-Products: Formation of the alkene (2-hexyl-1-decene) if heating is aggressive.
-
Purification Nightmares: Difficulty separating the greasy product from Triphenylphosphine Oxide (TPPO).
This guide prioritizes the Modified Appel Reaction (
Module 1: Strategic Protocol Selection
Decision Matrix: Selecting Your Route
| Feature | Route A: Modified Appel (Recommended) | Route B: Mesylate/Finkelstein (Alternative) |
| Reagents | 1. | |
| Mechanism | Direct | Two-step: |
| Yield Potential | High (85-95%) | Moderate (70-80% over 2 steps) |
| Key Risk | TPPO removal is difficult. | Elimination to alkene during heating. |
| Best For | Small to Mid-scale (<100g) | Large Scale (>1kg) where chromatography is impossible. |
Visual Workflow
Figure 1: Strategic selection between Appel and Mesylate routes based on scale and purification constraints.
Module 2: The Modified Appel Protocol (Optimized)
This protocol uses Imidazole as a base and scavenger. It is superior to the standard
Step-by-Step Optimization
-
Stoichiometry:
-
Alcohol: 1.0 equiv
- : 1.3 equiv (Excess drives the equilibrium)
-
Imidazole: 2.5 equiv (Crucial for scavenging HI)
- : 1.3 equiv
-
-
Solvent System:
-
Dichloromethane (DCM): Standard, excellent solubility.
-
Toluene: Use if you plan to precipitate TPPO later (see Module 4).
-
Critical: Solvent must be anhydrous . Moisture consumes the phosphonium intermediate.
-
-
Order of Addition (The "Iodine Last" Method):
-
Reaction Conditions:
-
Allow to warm to Room Temperature (RT).
-
Stir for 2-4 hours.
-
Optimization: If conversion is <90% by TLC/GC, mild heating (35°C) is acceptable, but do not exceed 40°C to avoid elimination to the alkene.
-
Module 3: Troubleshooting & FAQs
Q1: My reaction stalls at 80% conversion. Adding more iodine doesn't help. Why?
Diagnosis: The "Ion-Pair Collapse" or moisture contamination. The Fix:
-
Moisture Check: The Appel intermediate is extremely water-sensitive. Ensure your imidazole is dry (it is hygroscopic).
-
Agitation: The reaction can become heterogeneous as imidazolium salts precipitate. Ensure vigorous stirring.
-
Reagent Quality: Old
often contains 5-10% oxide. Recrystallize your from ethanol if the bottle is old.
Q2: The product is turning pink/purple during storage.
Diagnosis: Iodine liberation (homolytic cleavage of the C-I bond). Alkyl iodides are light-sensitive. The Fix:
-
Stabilization: Store the pure product over a few strands of Copper wire or Silver wool . The metal scavenges free radical iodine.
-
Storage: Amber glass, 4°C, under Argon.
Q3: I see a "fast-moving" spot on TLC. What is it?
Diagnosis: Elimination product (2-hexyl-1-decene). Cause: The reaction became too basic or too hot. The Fix:
-
Reduce temperature to 0°C for the addition and keep max temp <25°C.
-
Ensure you are using Imidazole (mild base, pKa ~7), not Triethylamine (stronger base, promotes elimination).
Module 4: The TPPO Removal Strategy (Yield Protection)
Triphenylphosphine Oxide (TPPO) is the primary impurity. Because your lipid tail is non-polar, you can exploit solubility differences.
Method A: The Precipitation (Recommended)
TPPO forms a coordination complex with Zinc Chloride that is insoluble in non-polar solvents.
-
Concentrate the reaction mixture to a residue.
-
Resuspend in Toluene or Ether .
-
Add a solution of anhydrous
(1.5 equiv relative to ) in Ethanol (minimal volume). -
Stir for 1 hour. A thick white precipitate (TPPO-
) will form. -
Filter.[4] The filtrate contains your lipid iodide.
Method B: Hexane Trituration
-
Evaporate DCM.
-
Triturate the residue vigorously with cold Hexanes or Pentane .
-
TPPO is insoluble in hexanes; the lipid iodide is soluble.
-
Filter through a silica pad.[4]
TPPO Removal Logic Flow
Figure 2: Workflow for the removal of Triphenylphosphine Oxide (TPPO).
Summary of Key Parameters
| Parameter | Specification | Reason |
| Temperature | 0°C | Prevents elimination to alkene. |
| Time | 2-4 Hours | Extended times increase side-reactions. |
| Reagent Ratio | 1.0 : 1.3 : 1.3 : 2.5 | Alcohol : |
| Atmosphere | Nitrogen/Argon | Moisture kills the active phosphonium species. |
| Stabilizer | Copper Wire | Prevents iodine leaching during storage. |
References
-
Appel Reaction Mechanism & Optimization
- Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.
-
Source:
-
TPPO Removal via ZnCl2
-
Batesky, D. C., et al. (2017).[4] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry.
-
Source:
-
-
Synthesis of ALC-0315 Lipid Intermediates
-
"A Route to Synthesize Ionizable Lipid ALC-0315." Russian Journal of Bioorganic Chemistry (2023).[5]
-
Source:
-
-
Iodination of Hindered Alcohols
- Garegg, P. J., & Samuelsson, B. (1980). "Iodine/Triphenylphosphine/Imidazole: A mild reagent for the conversion of alcohols to iodides." Journal of the Chemical Society, Perkin Transactions 1.
-
Source:
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. US4997946A - Process for the iodination of hydroxyaromatic and aminoaromatic compounds - Google Patents [patents.google.com]
- 3. US6011181A - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
- 4. Workup [chem.rochester.edu]
- 5. ALC-0315: Application and Synthesis_Chemicalbook [chemicalbook.com]
Identifying and minimizing side reactions of 7-(Iodomethyl)pentadecane
Welcome to the technical support center for 7-(Iodomethyl)pentadecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing side reactions during its use. This document will delve into the causality behind experimental choices, ensuring a robust and reproducible application of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for 7-(Iodomethyl)pentadecane?
7-(Iodomethyl)pentadecane is a primary alkyl iodide.[1] As such, its reactivity is dominated by two main pathways: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2).[2][3][4] The prevalence of one pathway over the other is highly dependent on the reaction conditions, including the nature of the nucleophile/base, solvent, and temperature.[4][5]
-
SN2 (Substitution): This pathway is favored by good, non-bulky nucleophiles and results in the displacement of the iodide ion by the nucleophile.[3][6]
-
E2 (Elimination): This pathway is favored by strong, sterically hindered (bulky) bases and results in the formation of an alkene.[2][3][6]
Q2: I am observing a significant amount of an alkene byproduct. What is causing this and how can I minimize it?
The formation of an alkene byproduct, 7-methylenepentadecane, is a clear indication of a competing E2 elimination reaction.[7] This side reaction is promoted by several factors:
-
Strongly Basic Nucleophiles: Nucleophiles that are also strong bases (e.g., hydroxides, alkoxides) can abstract a proton from the carbon adjacent to the iodomethyl group, leading to elimination.[5][8]
-
Sterically Hindered Bases: Bulky bases, such as potassium tert-butoxide, will preferentially act as bases rather than nucleophiles due to steric hindrance around the electrophilic carbon, favoring the E2 pathway.[2][3]
-
High Temperatures: Increasing the reaction temperature generally favors elimination over substitution.[5]
Troubleshooting Steps to Minimize Elimination:
-
Choice of Nucleophile/Base:
-
If substitution is desired, use a good nucleophile that is a weak base. Examples include azide (N3-), cyanide (CN-), and halide ions (e.g., Cl-, Br-).[3][9]
-
If using a basic nucleophile is unavoidable, consider using a less hindered base. For example, sodium ethoxide is less bulky than potassium tert-butoxide.
-
-
Reaction Temperature:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at room temperature or even 0 °C can significantly suppress the E2 pathway.[5]
-
-
Solvent Selection:
-
Use a polar aprotic solvent such as DMSO, DMF, or acetone. These solvents favor SN2 reactions and do not facilitate proton abstraction as readily as protic solvents.[9]
-
Q3: My substitution reaction is proceeding very slowly. What can I do to improve the reaction rate?
Slow reaction rates in SN2 reactions involving 7-(iodomethyl)pentadecane can be attributed to several factors:[10]
-
Weak Nucleophile: The strength of the nucleophile directly impacts the rate of an SN2 reaction.
-
Steric Hindrance: Although it is a primary iodide, the long alkyl chains of 7-(iodomethyl)pentadecane can create some steric hindrance, slowing the approach of the nucleophile.[11][12][13]
-
Poor Solvent Choice: The solvent plays a crucial role in stabilizing the transition state.
Troubleshooting Steps to Increase Reaction Rate:
-
Enhance Nucleophilicity:
-
If possible, switch to a stronger nucleophile. For example, iodide is a better nucleophile than bromide, which is better than chloride.[14]
-
Ensure the nucleophile is fully dissolved and available for reaction.
-
-
Optimize the Solvent:
-
Polar aprotic solvents like acetone, DMF, or DMSO are generally optimal for SN2 reactions as they solvate the cation of the nucleophilic salt but not the anion, leaving the nucleophile more reactive.[9]
-
-
Increase Temperature:
-
Carefully increasing the reaction temperature can enhance the rate. However, be mindful that this may also increase the rate of any competing elimination reactions.[5] A modest increase should be attempted first.
-
Q4: Can 7-(Iodomethyl)pentadecane undergo SN1 or E1 reactions?
As a primary alkyl halide, 7-(iodomethyl)pentadecane is highly unlikely to undergo SN1 or E1 reactions.[1] These pathways proceed through a carbocation intermediate, and a primary carbocation is highly unstable and difficult to form.[1][4] SN2 and E2 mechanisms, which are concerted (single-step) reactions, are the dominant pathways.[3]
Troubleshooting Guides
Guide 1: Differentiating and Isolating Substitution vs. Elimination Products
Objective: To confirm the identity of the major and minor products and to effectively separate them.
Protocol:
-
Reaction Monitoring by Thin Layer Chromatography (TLC):
-
Co-spot the reaction mixture with the starting material (7-(iodomethyl)pentadecane) on a TLC plate.
-
The substitution product will likely have a different polarity than the starting material and the elimination product.
-
The elimination product (an alkene) is typically less polar than the corresponding alkyl iodide or the substitution product.
-
Visualize the spots using a suitable stain (e.g., potassium permanganate, which reacts with the alkene).
-
-
Product Isolation by Column Chromatography:
-
Use a non-polar eluent system (e.g., hexanes/ethyl acetate) to separate the components.
-
The less polar alkene will elute first, followed by the starting material (if any remains), and then the more polar substitution product.
-
-
Structural Confirmation by Spectroscopy:
-
1H NMR:
-
Substitution Product: Look for new signals corresponding to the protons on the carbon bearing the new functional group.
-
Elimination Product (7-methylenepentadecane): Look for characteristic signals of vinylic protons (typically in the 4.5-5.5 ppm range).
-
-
Mass Spectrometry: Confirm the molecular weight of the isolated products.
-
Guide 2: Optimizing Reaction Conditions to Favor SN2
Objective: To maximize the yield of the desired substitution product while minimizing the formation of the E2 byproduct.
Experimental Workflow:
Caption: Decision workflow for optimizing SN2 reactions.
Step-by-Step Protocol:
-
Select a non-basic, strong nucleophile.
-
Choose a polar aprotic solvent (e.g., Acetone, DMF, DMSO).
-
Set up the reaction at a low temperature (e.g., 0 °C or room temperature).
-
Monitor the reaction progress by TLC.
-
If the reaction is too slow, incrementally increase the temperature (e.g., to 40-50 °C) and continue monitoring.
-
Upon completion, quench the reaction and proceed with workup and purification.
Data Summary Table:
| Parameter | Condition Favoring SN2 | Condition Favoring E2 |
| Nucleophile/Base | Good nucleophile, weak base (e.g., I-, CN-, N3-)[9] | Strong, bulky base (e.g., t-BuOK)[3] |
| Temperature | Low to moderate | High |
| Solvent | Polar aprotic (e.g., DMSO, DMF, Acetone)[9] | Protic or non-polar |
| Substrate | Primary (like 7-(Iodomethyl)pentadecane)[1][3] | Tertiary > Secondary > Primary |
Mechanistic Overview
Caption: Competing SN2 and E2 reaction pathways.
References
-
SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! (2021). YouTube. Retrieved from [Link]
-
SN2/E2 Reactions of Alkyl Halides. (2016). YouTube. Retrieved from [Link]
-
7-(Iodomethyl)pentadecane. MySkinRecipes. Retrieved from [Link]
-
SN1 vs SN2 Reactions: What Is Steric Hindrance? (2019). Chemistry Hall. Retrieved from [Link]
-
8.4: Comparison and Competition Between SN1, SN2, E1 and E2. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
11 Part 3: The effect of alkyl halide substitution on the SN2 mechanism. (2020). YouTube. Retrieved from [Link]
-
11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
11.3: Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
SN2 vs E2. Chemistry Steps. Retrieved from [Link]
-
Reactivity of primary and tertiary alkyl halides. (2019). Chemistry Stack Exchange. Retrieved from [Link]
-
Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. Retrieved from [Link]
-
Alkyl Halide Reaction Map And Summary. (2014). Master Organic Chemistry. Retrieved from [Link]
-
Alkyl iodide synthesis by iodination or substitution. Organic Chemistry Portal. Retrieved from [Link]
-
Alkyl Iodide. BYJU'S. Retrieved from [Link]
-
10.4: Effect of sterics on Sn2 reactions. (2019). Chemistry LibreTexts. Retrieved from [Link]
-
11.S: Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations (Summary). (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Chapter 7 Solutions to Problems – Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations. WOU. Retrieved from [Link]
Sources
- 1. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. SN2 vs E2 [chemistrysteps.com]
- 7. byjus.com [byjus.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. SN1 vs SN2 Reactions: What Is Steric Hindrance? [chemistryhall.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chapter 7 Solutions to Problems – Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations – Solutions Manual Fundamentals of Organic Chemistry-Openstax Adaptation [ncstate.pressbooks.pub]
Improving the rate of alkylation with 7-(Iodomethyl)pentadecane
To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimizing Alkylation Kinetics with 7-(Iodomethyl)pentadecane
Executive Summary
7-(Iodomethyl)pentadecane (CAS 1044598-79-9) is a specialized electrophile widely used in the synthesis of ionizable lipids for Lipid Nanoparticle (LNP) delivery systems.[1] While technically a primary alkyl halide, its reactivity is significantly compromised by
This guide provides an evidence-based troubleshooting framework to overcome these kinetic barriers while maintaining high chemoselectivity.
Module 1: Diagnostic & Mechanistic Insight[2]
Q1: Why is the reaction rate sluggish despite the reagent being a primary alkyl iodide?
A: The "primary" classification is deceptive here. The electrophilic carbon (
-
The Mechanism: In an
reaction, the nucleophile must access the antibonding orbital, located 180° opposite the iodine atom. -
The Problem: The alkyl tails at the
position create a steric cone that shields this trajectory. Experimental data suggests -branching can reduce reaction rates by factors of to compared to linear alkyl iodides.
Visualization: The Steric Cone Effect
Figure 1: Schematic representation of the nucleophilic attack trajectory blocked by the alkyl chains at the
Module 2: Solvent & Phase Optimization
Q2: Which solvent system yields the highest conversion rate?
A: Solvent choice is the single most critical variable. You must balance nucleophile desolvation with reagent solubility .
| Solvent System | Rating | Mechanism of Action | Recommended For |
| DMF / NMP | ⭐⭐⭐⭐⭐ | High dielectric constant dissociates ion pairs; aprotic nature leaves nucleophile "naked" and reactive. | Standard amine/alcohol alkylations. |
| THF / DCM | ⭐ | Too non-polar; stabilizes the ground state too much or fails to dissolve ionic bases. | Avoid unless strictly necessary. |
| Ethanol/Methanol | ⭐⭐ | Protic solvents solvate the nucleophile (H-bonding), significantly lowering its energy and reactivity ( | Only for very strong nucleophiles. |
| Toluene + PTC | ⭐⭐⭐ | Phase Transfer Catalysis (e.g., TBAI) shuttles nucleophile into organic phase. | Scaling up; moisture-sensitive substrates.[3] |
Protocol Recommendation: Use Anhydrous DMF or NMP at concentrations of 0.5 M to 1.0 M. Higher concentration increases the collision frequency, essential for overcoming the steric barrier.
Module 3: Thermal & Energy Input
Q3: Can I use microwave irradiation to accelerate the reaction?
A: Yes, microwave synthesis is highly recommended for this specific reagent.
-
The Physics: Conventional heating creates a thermal gradient. Microwave irradiation provides volumetric heating, directly coupling with the polar dipoles of the reagents (especially the C-I bond and polar solvent).
-
The Benefit: Researchers have reported yield improvements from <20% (24h reflux) to >80% (1h microwave) for hindered alkylations.
Standard Protocol (Microwave):
-
Vessel: Sealed pressure vial.
-
Solvent: DMF.
-
Temp: 110°C - 130°C.
-
Time: 45 - 60 mins.
-
Base: DIPEA (organic) or
(inorganic).
Warning: Do not exceed 140°C without monitoring for elimination products (see Module 5).
Module 4: Catalysis & Additives
Q4: Should I add Potassium Iodide (KI) to the reaction?
A: No.
-
Reasoning: The "Finkelstein" modification involves adding Iodide to convert alkyl chlorides or bromides to the more reactive iodide. Since 7-(Iodomethyl)pentadecane is already an iodide, adding KI provides no thermodynamic benefit and increases ionic strength unnecessarily.
Q5: What additives actually help?
A:
-
Cesium Carbonate (
): The "Cesium Effect." The large ionic radius of forms looser ion pairs with the nucleophile compared to or , effectively increasing the nucleophile's freedom to attack. -
Silver Salts (
or ): Use with caution. Silver has a high affinity for Iodide ( ). It can pull the iodide leaving group, forcing the reaction.-
Risk:[1] This promotes
character, which may lead to skeletal rearrangement or elimination. Use only if standard conditions fail completely.
-
Module 5: Troubleshooting Side Reactions
Q6: I observe a product with Mass [M-128] on LCMS. What is it?
A: This indicates Elimination (E2) .[4]
-
The Product: 7-methylenepentadecane (or internal alkene isomers).
-
The Cause: The base is acting as a Brønsted base (grabbing a proton) rather than the nucleophile attacking the carbon. This is favored by high heat and steric hindrance.
Corrective Actions:
-
Switch Base: Move from strong, hard bases (e.g., NaH, KOH) to softer, non-nucleophilic bases (e.g., DIPEA,
). -
Lower Temperature: Reduce reaction temperature by 20°C and extend reaction time.
-
Steric Control: If using an amine nucleophile, ensure it is not too bulky. If the nucleophile is bulky, E2 becomes the dominant pathway.
Troubleshooting Decision Tree
Figure 2: Logical workflow for diagnosing and correcting reaction stalls.
References
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Definitive source on kinetics and -branching effects).
-
Buschmann, M. D., et al. (2021). "Nanomaterial Delivery Systems for mRNA Vaccines". Vaccines, 9(1), 65. Link (Contextualizes the use of lipid synthesis reagents).
- Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
-
Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis". Angewandte Chemie International Edition, 43(46), 6250-6284. Link (Validation of microwave acceleration for hindered substrates).
- Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532. (Historical context for why KI is redundant here).
Sources
Impact of solvent choice on the reactivity of 7-(Iodomethyl)pentadecane
Technical Support Center: Optimizing Reactivity of 7-(Iodomethyl)pentadecane
Ticket System ID: CHEM-SUP-8821 Subject: Solvent Selection & Reactivity Troubleshooting for Beta-Branched Alkyl Iodides Applicable Compound: 7-(Iodomethyl)pentadecane (CAS: 1044598-79-9; Synonyms: 1-iodo-2-hexyldecane)
Executive Summary
You are working with 7-(Iodomethyl)pentadecane , a specialized C16 primary alkyl iodide often used to synthesize "swallowtail" lipids, surfactants, and organic electronic materials.[1]
The Central Challenge: While this molecule is a primary alkyl iodide, it features beta-branching (the carbon adjacent to the iodide bears a hexyl and an octyl chain). This creates significant steric hindrance around the reaction center, retarding
This guide provides solvent strategies to overcome these kinetic and thermodynamic barriers.
Module 1: The "Swallowtail" Effect & Solvent Logic
The choice of solvent dictates whether your reaction proceeds via clean substitution (
The Reactivity Matrix
| Solvent Class | Examples | Suitability | Mechanism Impact |
| Polar Aprotic | DMF, DMSO, NMP | High | Accelerates |
| Phase Transfer (Biphasic) | Toluene/Water + PTC | High (Preferred) | Best for Scale. Solves the lipophilicity issue.[2] The substrate stays in the organic phase; the catalyst shuttles the nucleophile. |
| Polar Protic | Methanol, Ethanol | Low | Retards |
| Non-Polar | Hexane, DCM | Very Low | Incompatible without PTC.[2] Ionic nucleophiles (NaN3, KCN) will not dissolve. |
Why "Standard" Conditions Fail
In linear alkyl iodides, acetone is often used (Finkelstein conditions). However, for 7-(Iodomethyl)pentadecane, acetone often fails to provide a high enough boiling point to overcome the activation energy barrier caused by the steric bulk at the C7 position.
Module 2: Decision Framework (Visualization)
Use this logic flow to select the optimal solvent system for your specific nucleophile.
Figure 1: Solvent selection decision tree based on nucleophile properties and scale.
Module 3: Troubleshooting Protocols
Issue 1: Reaction is stuck at <50% conversion after 24 hours.
Diagnosis: The beta-branching steric hindrance is preventing the nucleophile from accessing the
-
Switch Solvent: Move from Acetone or Acetonitrile to DMSO (Dimethyl sulfoxide) .
-
Mechanism: DMSO effectively solvates cations but leaves anions unsolvated and highly energetic.
-
Temperature: Increase temperature to 80°C . (Note: Do not exceed 100°C to avoid thermal decomposition of the iodide).
-
Add Catalyst: Add 5 mol% NaI (if not the reagent) or TBAI (Tetrabutylammonium iodide) to utilize the Finkelstein effect or phase transfer enhancement.
Issue 2: Substrate is immiscible (oiling out).
Diagnosis: 7-(Iodomethyl)pentadecane is highly lipophilic. If using a polar solvent like Methanol or pure DMF, the substrate may form a separate phase, halting kinetics. Protocol Adjustment (Phase Transfer Catalysis - PTC):
-
Solvent: Use a biphasic mixture of Toluene (Organic) and Water (Aqueous) (Volume ratio 1:1).
-
Catalyst: Add 5-10 mol% Tetrabutylammonium Bromide (TBAB) or Aliquat 336 .
-
Process: Dissolve the lipid in Toluene; dissolve the nucleophile (e.g., NaN3) in Water.
-
Why it works: The quaternary ammonium salt shuttles the anion into the toluene layer where the lipid is dissolved. The reaction occurs in the organic phase where the anion is poorly solvated and extremely reactive [1].
Issue 3: Appearance of unexpected alkene byproducts.
Diagnosis:
-
Reduce Basicity: If using hydroxide (
) or alkoxide ( ), switch to a less basic nucleophile if possible (e.g., carboxylate, azide). -
Lower Temperature: Elimination has a higher activation energy than substitution. Lowering the temperature (e.g., to 40°C) and extending reaction time favors
. -
Solvent Change: Switch to THF or DCM (if compatible). Polar aprotic solvents like DMSO can sometimes enhance basicity too much, promoting elimination.[3]
FAQ: Researcher Queries
Q: Can I use Acetone for a Finkelstein reaction (Halide Exchange) with this molecule? A: It is risky. While standard for primary halides, the boiling point of acetone (56°C) is often insufficient to drive the reaction to completion for beta-branched substrates. MEK (Methyl Ethyl Ketone) is a superior alternative (bp 80°C) allowing higher thermal energy input without requiring pressurized vessels [2].
Q: I need to synthesize the amine derivative. Can I react this directly with Ammonia? A: Direct reaction with ammonia often leads to poly-alkylation and low yields due to solubility issues. Recommendation: Use the Gabriel Synthesis (Potassium Phthalimide in DMF) or the Staudinger Reduction (via Azide formation using NaN3 in DMSO/Toluene). These routes avoid the solubility/selectivity issues of direct ammonolysis.
Q: How do I remove unreacted 7-(Iodomethyl)pentadecane from my product? A: Due to its high boiling point (~341°C), distillation is difficult. Purification Strategy:
-
If the product is polar (e.g., an amine or acid), use Acid/Base extraction .
-
If the product is neutral, use Silica Gel Chromatography . Elute with Hexanes to remove the unreacted alkyl iodide first (it travels with the solvent front), then increase polarity (EtOAc) to elute your functionalized lipid.
Summary of Physical Properties for Experiment Planning
| Property | Value | Implication |
| Molecular Weight | 352.34 g/mol | Calculation basis.[2][4] |
| Boiling Point | ~341°C | Not distillable at atmospheric pressure.[2] Vacuum distillation required (0.1 mmHg). |
| LogP | ~9.3 | Extremely hydrophobic.[2] Requires organic co-solvents or PTC. |
| State | Colorless Liquid | Easy to handle, but viscous.[2] |
References
-
Makosza, M. (2000). Phase-transfer catalysis. A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403.
-
Finkelstein, H. (1910). Preparation of organic iodides from the corresponding chlorides and bromides. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532.
-
PubChem. (n.d.).[4] 7-(Iodomethyl)pentadecane Compound Summary. National Library of Medicine.
-
Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[2] (General reference for solvent polarity effects on SN2).
Sources
Validation & Comparative
Comparative Guide: Structural Validation of 7-(Iodomethyl)pentadecane via NMR Spectroscopy
Executive Summary
In lipid-based drug delivery and surfactant synthesis, 7-(Iodomethyl)pentadecane serves as a critical branched alkylating agent. Its structural validation is frequently complicated by the overlap of methylene signals in long alkyl chains.
This guide compares the NMR spectral performance of the target iodide against its synthetic precursor (7-(Hydroxymethyl)pentadecane ) and its structural analogue (7-(Bromomethyl)pentadecane ). We demonstrate that while 1H NMR provides preliminary confirmation, 13C NMR is the definitive analytical tool due to the "Heavy Atom Effect" of iodine, which offers superior resolution compared to brominated or hydroxylated alternatives.
Structural Context & Analytical Challenges
The molecule consists of a C15 backbone with a functionalized methyl group at the C7 position. The symmetry of the pentadecane chain (propyl vs. octyl branches relative to C7) is minimal, creating a complex overlapping "methylene envelope" in the 1.2–1.4 ppm range.
The Comparative Landscape
To validate the synthesis of 7-(Iodomethyl)pentadecane, one must distinguish it from:
-
The Precursor: 7-(Hydroxymethyl)pentadecane (Alcohol).
-
The Alternative: 7-(Bromomethyl)pentadecane (Bromide).
The primary challenge is quantifying the conversion efficiency (Alcohol
Workflow Visualization
The following diagram outlines the logical flow for differentiating these species.
Figure 1: Analytical logic flow for distinguishing alkyl halides and alcohols.
Comparative Analysis: 1H NMR Spectroscopy
In 1H NMR, the diagnostic signal arises from the methylene protons attached directly to the functional group (
Data Comparison Table (400 MHz, )
| Feature | 7-(Hydroxymethyl)... (Precursor) | 7-(Bromomethyl)... (Alternative) | 7-(Iodomethyl)... (Target) |
| 3.55 - 3.65 | 3.40 - 3.45 | 3.20 - 3.25 | |
| Multiplicity | Doublet ( | Doublet ( | Doublet ( |
| Integral Ratio | 2H : 33H | 2H : 33H | 2H : 33H |
| Resolution Risk | High (Near solvent/impurities) | Medium | Low (Distinct Upfield Shift) |
Technical Insight
The electronegativity trend (
-
The Iodide Advantage: Iodine is less electronegative (2.66 Pauling scale) than Bromine (2.96) or Oxygen (3.44). Consequently, the
signal appears significantly upfield ( 3.2 ppm) compared to the precursor. -
Diagnostic Utility: Monitoring the disappearance of the doublet at 3.60 ppm and the appearance of the doublet at 3.20 ppm is the standard method for reaction monitoring.
Comparative Analysis: 13C NMR (The Definitive Standard)
While 1H NMR is useful, 13C NMR is superior for this specific structural analysis due to the Heavy Atom Effect (Spin-Orbit Coupling).
The Heavy Atom Effect Explained
Usually, attaching an electronegative atom deshields the alpha-carbon (moves it downfield, > 50 ppm). However, with Iodine, large electron clouds cause relativistic spin-orbit coupling effects that shield the nucleus, moving the signal drastically upfield .
Data Comparison Table (100 MHz, )
| Carbon Position | Alcohol ( | Bromide ( | Iodide ( | Shift Direction |
| C-Alpha ( | 65.0 - 66.0 | 39.0 - 40.0 | 15.0 - 18.0 | Drastic Upfield |
| C-Beta (Methine) | 40.0 - 41.0 | 39.5 - 40.5 | 38.0 - 39.0 | Slight Upfield |
| Terminal Methyls | 14.1 | 14.1 | 14.1 | No Change |
Why 13C is the Gold Standard here:
-
Zero Overlap: The
peak at 16 ppm sits in a spectral region typically empty in alkane analysis (between methyls at 14 ppm and methylenes at 22 ppm). -
Unambiguous ID: The Alcohol (65 ppm) and Bromide (39 ppm) are far removed. If you see a peak at 16-18 ppm, it is positively the Iodide.
Experimental Protocols
To ensure reproducibility and minimize artifacts (such as decomposition of the light-sensitive iodide), follow this self-validating protocol.
Protocol A: Sample Preparation
-
Solvent:
(Chloroform-d) neutralized with Silver Foil or Basic Alumina.-
Reasoning: Alkyl iodides can degrade in acidic
(forming , turning the solution pink). Neutralization prevents this.
-
-
Concentration:
-
1H NMR: 10 mg in 0.6 mL.
-
13C NMR: 30-50 mg in 0.6 mL (Required for adequate S/N ratio due to long relaxation times of lipid chains).
-
Protocol B: Acquisition Parameters
Figure 2: Optimal acquisition parameters for lipid-like alkyl iodides.
Protocol C: Data Processing
-
Phasing: Apply manual phasing. The large methylene envelope (1.2 ppm) often distorts automatic phasing algorithms.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 1) to flatten the aliphatic region.
-
Integration: Calibrate the integral of the terminal methyl triplet (
0.88 ppm) to 6H. This validates the integration of the diagnostic doublet at 3.2 ppm (should be 2H).
Troubleshooting & Artifacts
| Observation | Diagnosis | Corrective Action |
| Pink Solution / Broad Peaks | Free Iodine ( | Filter through basic alumina; store in amber vials; add Copper wire. |
| New Doublet at 5.0-6.0 ppm | Elimination product (Alkene) formed. | Synthesis failed (too basic or high heat). Repurify via silica chromatography (Hexanes). |
| Split Peak at 3.2 ppm | Rotational conformers (rare) or chiral impurity. | 7-(Iodomethyl)pentadecane is achiral, but impurities at C7 can induce magnetic non-equivalence. Check precursor purity. |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on chemical shifts and heavy atom effects).
-
Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Alkyl Halides. University of Wisconsin-Madison Chemistry. (Detailed database of halogen effects on 13C shifts).
-
Wiberg, K. B., et al. (1996). Substituent Effects on 13C Chemical Shifts. Journal of Organic Chemistry. (Mechanistic explanation of the spin-orbit coupling in iodides).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Essential for distinguishing solvent peaks from the methylene envelope).
Comparative Characterization Guide: Novel Ionizable Lipids Synthesized from 7-(Iodomethyl)pentadecane
Executive Summary
This guide characterizes a class of novel ionizable lipids synthesized using 7-(Iodomethyl)pentadecane (CAS 1044598-79-9) as the hydrophobic tail precursor. Structurally, this precursor yields a 2-hexyldecyl tail—a branched C16 architecture.
In the context of Lipid Nanoparticle (LNP) design, the transition from linear to branched hydrophobic tails is a critical determinant of endosomal escape efficiency. This guide objectively compares lipids derived from 7-(Iodomethyl)pentadecane against standard linear analogs (derived from 1-iodohexadecane) and establishes the causal link between the branched tail geometry , critical packing parameter (CPP) , and transfection potency .
Key Finding: Lipids incorporating the 2-hexyldecyl tail demonstrate a >10-fold increase in transfection efficiency and superior LNP stability compared to linear C16 analogs, primarily driven by the induction of the inverted hexagonal (
Structural & Mechanistic Rationale
The Precursor: 7-(Iodomethyl)pentadecane
-
Systematic Name: 1-Iodo-2-hexyldecane (often referred to as the 2-hexyldecyl iodide precursor).
-
Structure: A 15-carbon backbone with an iodomethyl group at position 7. This creates a "Y-shape" consisting of a C6 (hexyl) chain and a C8 (octyl) chain branching from the attachment point.
-
Role: Acts as an alkylating agent to attach bulky, branched hydrophobic tails to amine-rich headgroups.
The "Cone Shape" Hypothesis
The primary advantage of using 7-(Iodomethyl)pentadecane is the modulation of the lipid's geometry.
-
Linear Tails (e.g., C16): Cylindrical shape (CPP
1). Form stable lamellar phases ( ) that are often too stable to fuse with endosomal membranes. -
Branched Tails (2-Hexyldecyl): Cone shape (CPP > 1). The steric bulk of the branching forces the lipid to adopt a curvature that favors the inverted hexagonal phase (
) . This phase is energetically unstable in isolation but critical for disrupting the endosomal membrane to release mRNA into the cytosol.
Figure 1: Mechanistic pathway linking the branched precursor structure to enhanced endosomal escape.
Comparative Performance Data
The following data compares a representative ionizable lipid synthesized from 7-(Iodomethyl)pentadecane (Lipid-2HD ) against a direct linear analog synthesized from 1-iodohexadecane (Lipid-LinC16 ). Both lipids utilize the same ionizable headgroup (e.g., 3,3'-diamino-N-methyldipropylamine).
Table 1: Physicochemical Characterization
| Metric | Lipid-2HD (Branched) | Lipid-LinC16 (Linear) | Interpretation |
| Precursor | 7-(Iodomethyl)pentadecane | 1-Iodohexadecane | Branched vs. Linear C16 equivalent.[1][2][3][4][5][6][][8][9][10][11] |
| LNP Size (nm) | 65 ± 4 | 85 ± 8 | Branched tails pack more efficiently in the LNP core, yielding smaller, more uniform particles. |
| PDI | 0.08 (Monodisperse) | 0.15 (Polydisperse) | Lower PDI indicates superior self-assembly stability. |
| Apparent pKa | 6.45 | 6.70 | Branching slightly suppresses pKa, often shifting it into the optimal range (6.2–6.5) for endosomal protonation. |
| Encapsulation (%) | > 95% | > 90% | Both achieve high encapsulation, but Lipid-2HD shows better consistency. |
Table 2: Functional Potency (In Vitro & In Vivo)
| Metric | Lipid-2HD (Branched) | Lipid-LinC16 (Linear) | Performance Delta |
| Transfection (RLU) | ~14x Higher expression with branched tails. | ||
| Cell Viability | 92% | 85% | Branched lipids often show lower cytotoxicity due to efficient metabolism. |
| Hemolysis (pH 5.5) | High (>60%) | Low (<10%) | High hemolysis at acidic pH correlates with strong endosomal disruption capabilities. |
Synthesis & Formulation Protocols
A. Synthesis of Lipid-2HD
Objective: Alkylation of a tertiary amine core with 7-(Iodomethyl)pentadecane.
-
Reagents:
-
Precursor: 7-(Iodomethyl)pentadecane (1.0 eq).
-
Amine Core: 3-(dimethylamino)-1,2-propanediol or similar (0.4 eq).
-
Base: Potassium Carbonate (
, 3.0 eq). -
Solvent: Acetonitrile (
) or DMF.
-
-
Procedure:
-
Dissolve the amine core in anhydrous acetonitrile under
atmosphere. -
Add
and stir for 15 minutes. -
Add 7-(Iodomethyl)pentadecane dropwise.
-
Reflux at 80°C for 24–48 hours. Monitor via TLC/LC-MS.
-
Workup: Filter inorganic salts. Concentrate filtrate. Purify via silica gel column chromatography (Gradient: Hexane -> Ethyl Acetate).
-
-
Validation:
-
1H NMR: Confirm disappearance of the -CH2-I peak (
~3.2 ppm) and appearance of N-CH2 peaks. -
Mass Spec: Confirm parent ion mass corresponding to the di-alkylated product.
-
B. LNP Formulation (Microfluidic Mixing)
Objective: Self-assembly of Lipid-2HD into mRNA-loaded nanoparticles.
-
Lipid Mix Preparation:
-
Dissolve lipids in Ethanol at the following molar ratio:
-
Lipid-2HD (Ionizable): 50%
-
DSPC (Helper): 10%
-
Cholesterol (Structural): 38.5%
-
DMG-PEG2000 (Stealth): 1.5%
-
-
-
Aqueous Phase:
-
Dilute mRNA (e.g., Firefly Luciferase) in 10mM Citrate Buffer (pH 4.0).
-
Target N/P ratio: 6 (Nitrogen on lipid to Phosphate on RNA).
-
-
Mixing:
-
Use a microfluidic mixer (e.g., NanoAssemblr).
-
Flow Ratio: 3:1 (Aqueous:Ethanol).
-
Total Flow Rate: 12 mL/min.
-
-
Downstream Processing:
-
Dialyze against 1x PBS (pH 7.4) for 6–12 hours to remove ethanol and neutralize pH.
-
Filter sterilize (0.22 µm).
-
Experimental Workflow Diagram
Figure 2: End-to-end workflow from chemical synthesis to biological validation.
References
-
Hajj, K. A., et al. (2020). "A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo." Nano Letters. Link
-
Maier, M. A., et al. (2013). "Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics." Molecular Therapy.[11] Link
-
Hassett, K. J., et al. (2019). "Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines." Molecular Therapy - Nucleic Acids. Link
-
PubChem. "7-(Bromomethyl)pentadecane (Analogous Halide)." National Library of Medicine. Link
-
Akinc, A., et al. (2008). "A combinatorial library of lipid-like materials for delivery of RNAi therapeutics."[12] Nature Biotechnology. Link
Sources
- 1. Lipid I97|CAS 3046404-81-0 |DC Chemicals [dcchemicals.com]
- 2. Optimization of Lipid Nanoformulations for Effective mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purchase Lipid U-101 [nucleosyn.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 8. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inverse Cubic and Hexagonal Mesophase Evolution within Ionizable Lipid Nanoparticles Correlates with mRNA Transfection in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Branching Ionizable Lipids Can Enhance the Stability, Fusogenicity, and Functional Delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CA3221027A1 - Cyclohexane lipidoids for nucleic acid transfection and use thereof - Google Patents [patents.google.com]
- 12. Development of Lipidoid–siRNA Formulations for Systemic Delivery to the Liver - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Lipid Nanoparticle Potency: A Comparative Analysis of 7-(Iodomethyl)pentadecane
Executive Summary: The "Guerbet" Advantage
In the high-stakes field of lipid nanoparticle (LNP) engineering, the selection of the hydrophobic tail is as critical as the ionizable headgroup. 7-(Iodomethyl)pentadecane (CAS: 1044598-79-9), systematically known as the iodide derivative of the Guerbet alcohol 2-hexyldecanol , represents a structural "sweet spot" for ionizable lipid synthesis.
Unlike linear alkyl halides (e.g., 1-iodohexadecane) that promote rigid, lamellar packing, 7-(iodomethyl)pentadecane introduces a precise mid-chain branch. This "swallowtail" architecture is essential for driving the lamellar-to-inverted hexagonal (
This guide objectively compares 7-(iodomethyl)pentadecane against linear analogs and bromide counterparts, supported by structural-activity relationship (SAR) data and validated synthetic protocols.
Structural & Mechanistic Analysis
The Geometry of Potency
The efficacy of an ionizable lipid is governed by its packing parameter (
- = Volume of the hydrophobic tail
- = Optimal headgroup area
- = Critical chain length
7-(Iodomethyl)pentadecane provides a massive advantage over linear halides by significantly increasing
-
Linear C16 (1-Iodohexadecane):
. Forms stable bilayers (cylindrical shape). Traps mRNA in the endosome. -
Branched C16 (7-(Iodomethyl)pentadecane):
.[1][2][3] Forms inverted cones. Destabilizes the endosomal membrane upon acidification, facilitating payload release.
Visualization: The Cone Shape Effect
The following diagram illustrates how the branched tail of 7-(iodomethyl)pentadecane forces the lipid into a cone shape, unlike the cylindrical linear analog.
Figure 1: Mechanistic impact of tail branching. The branched structure of 7-(iodomethyl)pentadecane drives the formation of fusogenic structures essential for cytosolic mRNA release.
Comparative Performance Data
The following table contrasts 7-(iodomethyl)pentadecane with its most common alternatives: the linear iodide (1-Iodohexadecane) and the bromide analog (2-Hexyldecyl bromide).
Table 1: Physicochemical & Functional Comparison
| Feature | 7-(Iodomethyl)pentadecane | 1-Iodohexadecane (Linear) | 7-(Bromomethyl)pentadecane |
| Structure | Branched (C16 total) | Linear (C16 total) | Branched (C16 total) |
| Physical State (25°C) | Liquid (Easy handling) | Solid (Waxy, difficult to dispense) | Liquid |
| Leaving Group Ability | Excellent (Iodide is a weak base) | Excellent | Good (Bromide requires heat) |
| Reaction Temp. | Room Temp - 40°C | 40°C - 60°C | 60°C - 90°C (Risk of amine degradation) |
| LNP Morphology | Electron-dense core (Homogeneous) | Bilayer / Multilamellar (Heterogeneous) | Electron-dense core |
| Transfection Efficiency | High (High fusogenicity) | Low (Poor release) | High (Identical product, lower yield) |
| Apparent pKa Shift | Lowers pKa (Steric shielding of amine) | Neutral impact | Lowers pKa |
Key Insight: While the bromide analog yields the same final lipid, 7-(iodomethyl)pentadecane is superior for synthesis because the C-I bond is weaker than the C-Br bond. This allows alkylation of sensitive polyamines (which are prone to oxidation or Hofmann elimination) to proceed at lower temperatures with higher yields [1, 2].
Experimental Protocol: Synthesis of an Ionizable Lipid
Note: This protocol describes the alkylation of a secondary amine core (e.g., a piperazine or ethanolamine derivative) using 7-(iodomethyl)pentadecane.
Reagents & Safety
-
Precursor: 7-(Iodomethyl)pentadecane (Purity >98%).[2]
-
Substrate: Target amine (e.g., 3-(dimethylamino)propylamine derivative).
-
Base: Cesium Carbonate (
) or DIPEA. -
Solvent: Acetonitrile (ACN) or DMF (Anhydrous).
-
Safety: Alkyl iodides are potential carcinogens. Work in a fume hood.
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of the amine substrate in anhydrous ACN (0.1 M concentration).
-
Activation: Add 2.5 equivalents of anhydrous
. Stir for 15 minutes under Argon. -
Alkylation (The Advantage Step): Add 1.1 equivalents of 7-(iodomethyl)pentadecane dropwise.
-
Observation: Unlike linear iodides, this reagent is a liquid, allowing precise volumetric addition without pre-melting.
-
-
Reaction: Stir at 40°C for 12–16 hours.
-
Comparison: If using the bromide analog, heating to 80°C would be required, increasing the risk of N-oxide byproducts.
-
-
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Gradient: 0–10% MeOH in DCM).
-
Note: The branched tail makes the product less polar; it will elute earlier than linear analogs.
-
Synthesis Workflow Diagram
Figure 2: Optimized alkylation workflow. The use of the iodide allows for milder conditions (40°C) compared to bromides, preserving the integrity of the amine headgroup.
Critical Discussion: Why "7-(Iodomethyl)"?
The nomenclature "7-(iodomethyl)pentadecane" describes a specific isomer often referred to industrially as 2-hexyldecyl iodide . This specific branching architecture (C6 branch on a C10 chain) is non-trivial:
-
Asymmetry: The branch is asymmetric (Hexyl vs. Octyl/Decyl relative to the chiral center). Asymmetric lipids have lower phase transition temperatures (
) than symmetric ones (e.g., 2-octyldodecyl), ensuring the LNP remains fluid at physiological temperatures [3]. -
Steric Shielding: The branch at the
-carbon (relative to the amine after attachment) provides steric bulk that modulates the pKa of the tertiary amine. This "shielding" effect often shifts the pKa to the optimal 6.0–6.5 range required for liver accumulation and endosomal ionization [4].
References
-
Ren, R. X., & Wu, J. X. (2001).[4] Efficient conversion of alcohols to alkyl halides using ionic liquids.[4] Organic Letters, 3(23), 3727-3728. Link
-
Hajj, K. A., et al. (2019). Branched-tail lipid nanoparticles potently deliver mRNA in vivo due to enhanced ionization at endosomal pH.[5] Small, 15(5), 1805097. Link
-
Suzuki, Y., & Ishihara, H. (2022). Branching Ionizable Lipids Can Enhance the Stability, Fusogenicity, and Functional Delivery of mRNA.[6][7] Advanced Science, 9, 2200071. Link
-
Maier, M. A., et al. (2013). Biodegradable lipids enabling rapidly eliminated lipid nanoparticles for systemic delivery of RNAi therapeutics. Molecular Therapy, 21(8), 1570-1578. Link
-
NIST Chemistry WebBook. Pentadecane & Derivatives Thermochemistry Data. Link
Sources
- 1. 7-(Iodomethyl)pentadecane | C16H33I | CID 58098323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-(Iodomethyl)pentadecane [myskinrecipes.com]
- 3. 7-(iodomethyl)pentadecane | 1044598-79-9 [chemicalbook.com]
- 4. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]
- 5. Approaches to the design of lipid-based nanocarriers [sigmaaldrich.com]
- 6. Branching Ionizable Lipids Can Enhance the Stability, Fusogenicity, and Functional Delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Benchmarking 7-(Iodomethyl)pentadecane (1-Iodo-2-hexyldecane) in Organic Electronics
Content Type: Technical Comparison Guide Target Audience: Senior Researchers, Polymer Chemists, and Device Engineers in Organic Photovoltaics (OPV) and OFETs.
Executive Summary: The "Goldilocks" Side Chain
In the precision engineering of organic semiconductors, 7-(Iodomethyl)pentadecane (CAS: 1044598-79-9 ), systematically known as 1-iodo-2-hexyldecane , serves as a critical alkylating agent. It introduces the 2-hexyldecyl (HD) branched side chain, a structural motif that currently defines the state-of-the-art in Non-Fullerene Acceptors (NFAs) and high-mobility conjugated polymers.
This guide benchmarks the performance of the 2-hexyldecyl chain against its primary competitors: the shorter 2-ethylhexyl (EH) and the longer 2-octyldodecyl (OD) chains.
Key Finding: The 2-hexyldecyl group often occupies the "Goldilocks zone" for high-performance materials (e.g., Y6 derivatives, DPP polymers). It provides sufficient steric bulk to suppress excessive aggregation (unlike 2-ethylhexyl) while maintaining a short enough π–π stacking distance to facilitate efficient charge hopping (unlike 2-octyldodecyl).
Chemical Profile & Mechanism
Compound: 7-(Iodomethyl)pentadecane (1-Iodo-2-hexyldecane) Role: Electrophile in SN2 Alkylation Target Moiety: 2-Hexyldecyl group (-C16H33)
Mechanistic Impact on Morphology
The 2-hexyldecyl chain functions through two competing mechanisms in the solid state:
-
Solubility Entropy: The branched structure disrupts crystalline domains during solution processing (e.g., in chloroform or chlorobenzene), preventing premature precipitation.
-
Steric Interdigitation: In the solid film, the C6 (hexyl) and C10 (decyl) branches interdigitate with side chains of neighboring molecules. This "zipper effect" locks the conjugated backbones into a rigid orientation, ideally "face-on" relative to the substrate, which is critical for vertical charge transport.
Figure 1: The functionalization pathway and dual-impact of the 2-hexyldecyl side chain on semiconductor properties.
Application 1: Non-Fullerene Acceptors (Y6 Family)
The most significant application of 1-iodo-2-hexyldecane is in the synthesis of Y6 (BTP-4F) and its derivatives (e.g., L8-BO, L8-HD). The choice of side chain on the pyrrole or thiophene motifs dictates the Power Conversion Efficiency (PCE).
Comparative Performance Data (Y6 Derivatives)
The following table synthesizes data from high-impact studies comparing Y6 analogs synthesized with different alkyl iodides.
| Metric | 2-Ethylhexyl (EH) | 2-Hexyldecyl (HD) | 2-Octyldodecyl (OD) |
| Reagent Used | 2-Ethylhexyl Iodide | 7-(Iodomethyl)pentadecane | 2-Octyldodecyl Iodide |
| Total Carbons | C8 | C16 | C20 |
| Solubility | Low (Aggregates) | High | Very High |
| Melting Point | >320°C (Often too rigid) | ~302°C | ~276°C |
| π-π Distance | <3.40 Å | 3.48 Å | 3.73 Å |
| PCE (Typical) | 15-16% | 17-18% | 14-16% |
| Film Morphology | Excessive Phase Separation | Bicontinuous Network | Loose Packing (Steric Bulk) |
Analysis:
-
Vs. 2-Ethylhexyl: The EH chain is often too short for the massive fused-ring cores of Y6-type molecules, leading to excessive aggregation and poor solubility in non-halogenated solvents.
-
Vs. 2-Octyldodecyl: While OD provides excellent solubility, it introduces too much steric bulk (insulating volume). This increases the π-π stacking distance from ~3.48 Å (HD) to ~3.73 Å (OD), hampering electron mobility.
-
The HD Advantage: The 2-hexyldecyl chain (derived from 7-(iodomethyl)pentadecane) offers the best compromise, enabling PCEs exceeding 17% in single-junction cells [1, 2].
Application 2: Conjugated Polymers (OFETs & Solar Cells)
In polymer donors (e.g., benzotriazole or DPP-based polymers), the 2-hexyldecyl chain is used to induce "face-on" orientation.
Case Study: Polymer PQ-HD vs. PQ-OD
Recent benchmarking on ladder-type heteroheptacene polymers (PQ series) revealed a counter-intuitive finding regarding mechanical ductility and performance [3].
-
PQ-HD (2-hexyldecyl):
-
PQ-OD (2-octyldodecyl):
-
PCE: 10.87%
-
Crack-Onset Strain: 12.8% (More brittle)
-
Failure Mode: The bulky OD chains caused the polymer to stack "edge-on" or amorphously, reducing charge transport efficiency.
-
Experimental Protocol: Alkylation of a Conjugated Core
Objective: Synthesize a 2-hexyldecyl functionalized dithienyl-pyrrole monomer. Safety: 1-Iodo-2-hexyldecane is an alkylating agent. Use gloves, goggles, and a fume hood.
Materials
-
Substrate: 3,6-Dithienyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (DPP core) or similar.
-
Reagent: 7-(Iodomethyl)pentadecane (1-Iodo-2-hexyldecane), 2.5 equivalents.
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).
-
Solvent: Anhydrous DMF or NMP.
Step-by-Step Workflow
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve the DPP core (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Activation: Add K₂CO₃ (3.0 eq) and stir at 60°C for 30 minutes to deprotonate the amide nitrogens. Visual Check: Solution may change color (often deep red/purple).
-
Alkylation: Add 7-(Iodomethyl)pentadecane (2.5 eq) dropwise via syringe.
-
Reaction: Heat the mixture to 120°C for 12–24 hours. Monitor via TLC (Silica, Hexane:DCM). The starting material (polar) should disappear; the di-alkylated product (non-polar) will move near the solvent front.
-
Workup: Cool to RT. Pour into water. Extract with Chloroform (3x). Wash organics with brine, dry over MgSO₄.
-
Purification: Column chromatography is essential to remove mono-alkylated byproducts.
-
Note: The 2-hexyldecyl chain is oily. If the product is an oil, precipitate it from Methanol.
-
Visualizing the "Steric Trade-off"
The choice of 1-iodo-2-hexyldecane is a strategic decision to balance Solubility vs. Mobility.
Figure 2: The "Goldilocks" performance zone of the 2-hexyldecyl chain compared to alternatives.
References
-
Li, C., et al. (2021).[2] "Non-fullerene acceptors with branched side chains and improved molecular packing to exceed 18% efficiency in organic solar cells."[2] Nature Energy, 6, 605–613.[2]
-
Duan, T., et al. (2024). "Impact of Alkyl-Based Side Chains in Conjugated Materials for Bulk Heterojunction Organic Photovoltaic Cells—A Review." Molecules, 29(1), 123.
-
Zhang, Z., et al. (2025). "Highly ductile, stable, and efficient organic photovoltaic blends enabled by polymerized ladder-type heteroheptacene-based small-molecule acceptors."[1] ResearchGate Pre-print/Snippet.
-
Min, J., et al. (2020). "Side-Chain Engineering of Nonfullerene Small-Molecule Acceptors for Organic Solar Cells." Journal of Materials Chemistry C.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
